bruceine J
Description
Properties
Molecular Formula |
C25H32O11 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid |
InChI |
InChI=1S/C25H32O11/c1-9(2)5-14(27)36-17-19-24-8-34-25(19,22(32)33)20(30)16(29)18(24)23(4)7-12(26)15(28)10(3)11(23)6-13(24)35-21(17)31/h9,11,13,16-20,28-30H,5-8H2,1-4H3,(H,32,33)/t11-,13+,16+,17+,18+,19+,20-,23-,24+,25-/m0/s1 |
InChI Key |
COWHTTGEYSMEQL-IELPQYESSA-N |
SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O |
Synonyms |
bruceine J |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Challenges of Bruceine J: An In-depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Bruceine J, a member of the quassinoid family of natural products isolated from Brucea javanica, presents both therapeutic promise and formulation challenges. Like many of its structural relatives, including the more extensively studied Bruceine D, this compound's complex structure as a highly oxygenated triterpene lactone dictates its physicochemical properties. This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound, offering a critical resource for its advancement in research and drug development.
Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related and well-studied quassinoids, such as Bruceine D, to provide a more complete, albeit inferred, profile. This information should be used as a foundational guide, with the understanding that empirical validation for this compound is essential.
Solubility Profile
Qualitative Solubility of this compound
Based on information from chemical suppliers, this compound is soluble in a range of organic solvents. This suggests a lipophilic character, which is consistent with its complex triterpenoid structure.
Table 1: Qualitative Solubility of this compound
| Solvent Family | Specific Solvents | Solubility |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | Soluble |
Quantitative Solubility of Structurally Similar Quassinoids
To approximate the solubility of this compound, data for Bruceine D is presented. It is crucial to note that these values are for a related compound and should be considered as indicative rather than absolute for this compound. For instance, Bruceine D is reported to be soluble in DMSO at a concentration of 100 mg/mL (243.65 mM), though this may require ultrasonication to achieve.[1] Another source indicates a solubility of 82 mg/mL (199.79 mM) in fresh DMSO.[2]
Table 2: Quantitative Solubility of Bruceine D in DMSO
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Note |
| Bruceine D | DMSO | 100 | 243.65 | Requires sonication |
| Bruceine D | DMSO | 82 | 199.79 | Fresh DMSO recommended |
Stability Characteristics
The stability of a potential drug candidate under various environmental conditions is a cornerstone of its development. The inherent chemical functionalities of quassinoids, including lactone rings and ester groups, suggest potential susceptibility to degradation.
General Considerations for Quassinoid Stability
Quassinoids, as a class, are known to be sensitive to certain conditions.[3][4] The lactone rings can be susceptible to hydrolysis under basic or acidic conditions, and ester linkages can also be cleaved. Temperature and light can also be expected to influence the degradation kinetics.
Storage Recommendations for this compound
Commercial suppliers provide storage guidelines that offer insight into the stability of this compound. These recommendations are crucial for maintaining the integrity of the compound during research and development.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month | Avoid repeated freeze-thaw cycles. Re-examination of efficacy is recommended if stored for over a month. |
These recommendations suggest that this compound is relatively stable when stored properly in its solid form at low temperatures. In solution, its stability is more limited, necessitating storage at ultra-low temperatures and for shorter durations.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following are generalized protocols that can be adapted for the specific investigation of this compound.
Protocol 1: Equilibrium Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, etc.).
-
Ensure that solid compound remains undissolved to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] An HPLC method for other quassinoids typically uses a C18 column with a gradient elution of methanol-water or acetonitrile-water.[5][7]
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L based on the quantified concentration and the dilution factor.
-
Protocol 2: Stability Assessment under Stressed Conditions
This protocol describes a method to evaluate the stability of this compound under various stress conditions, which is crucial for identifying potential degradation pathways and determining appropriate storage and handling conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent in which it is known to be soluble and relatively stable (e.g., DMSO).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with various aqueous buffers (e.g., pH 2, 7.4, and 9) to a final concentration suitable for analysis.
-
Prepare solutions in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Incubation under Stress Conditions:
-
Temperature: Aliquot the test solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Light: Expose a set of vials to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps) while keeping a control set in the dark.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each vial.
-
-
Analysis:
-
Immediately analyze the samples by a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
-
Visualizing Experimental Workflows and Chemical Relationships
To further clarify the experimental processes and the context of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Caption: General structural features of quassinoids and potential degradation pathways.
Conclusion
While specific data for this compound is currently limited, a comprehensive understanding of its solubility and stability can be inferred from its chemical class and data on closely related quassinoids. This guide provides a foundational framework for researchers and drug development professionals working with this compound. The provided protocols and diagrams offer a starting point for systematic investigation. Empirical determination of this compound's solubility and stability is a critical next step to unlock its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quassinoid - Wikipedia [en.wikipedia.org]
- 5. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanisms of Bruceines: A Technical Guide
A Note on Specificity: While this guide focuses on the anti-cancer mechanisms of quassinoids from Brucea javanica, a thorough review of scientific literature reveals a concentration of research on Bruceine A and Bruceine D . Information regarding "Bruceine J" is not substantially present in the available scientific literature. Therefore, this document will provide an in-depth analysis of the well-documented anti-cancer activities of Bruceine A and Bruceine D as representative compounds of this class.
Executive Summary
Bruceine A and Bruceine D, key quassinoids isolated from Brucea javanica, have demonstrated significant anti-neoplastic properties across a spectrum of human cancers, including pancreatic, breast, lung, liver, and colon cancers. Their cytotoxic and anti-proliferative effects are not mediated by a single mechanism but rather through the modulation of a complex network of interconnected signaling pathways. This guide elucidates the core mechanisms of action, focusing on the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key oncogenic signaling cascades such as PI3K/Akt/mTOR, JAK/STAT3, and MAPK. We present a synthesis of quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved to serve as a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action
The anti-cancer efficacy of Bruceine A and D is primarily attributed to their ability to induce programmed cell death (apoptosis), promote cellular self-degradation (autophagy), and halt the cell division cycle.
Induction of Apoptosis
Both Bruceine A and D are potent inducers of apoptosis, primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which disrupts mitochondrial function.
Key Events in Bruceine-Induced Apoptosis:
-
ROS Accumulation: Treatment with Bruceines leads to a significant increase in ROS levels within cancer cells.
-
Mitochondrial Membrane Disruption: The elevated ROS causes a loss of the mitochondrial membrane potential.
-
Bcl-2 Family Regulation: Bruceines modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins such as Bax and Bak.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including initiator caspases (caspase-8, -9) and the executioner caspase (caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.
Cell Cycle Arrest
Bruceines impede cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. In various cancer cell lines, treatment has been shown to cause arrest at the G0/G1 and G2/M phases. This is achieved by altering the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For example, Bruceine A has been shown to downregulate Cyclin B, Cyclin D, CDK1, CDK4, and CDK6 in colon cancer cells.
Modulation of Autophagy
Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. Bruceines have been shown to have a dual role in regulating this process. In lung cancer cells, Bruceine D induces a complete autophagic flux, which contributes to its anti-cancer effect. Similarly, Bruceine A has been found to induce autophagy in breast cancer cells by targeting the PI3K/Akt signaling pathway. Conversely, in some contexts, the anti-tumor effect of Brucea javanica extracts has been associated with the inhibition of autophagy. This suggests the role of autophagy in Bruceine-mediated cell death may be context-dependent.
Key Signaling Pathways Targeted by Bruceines
Bruceine A and D exert their anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Bruceine A and D have been consistently shown to inhibit this pathway. By suppressing the phosphorylation of key components like PI3K and Akt, Bruceines can halt downstream signaling, leading to decreased cell proliferation and survival.
Caption: Bruceine A/D inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. Its constitutive activation is a hallmark of many cancers. Bruceine D has been shown to be a potent inhibitor of the STAT3 signaling pathway. Mechanistically, Bruceine D binds to Heat Shock Protein 70 (Hsp70), disrupting its interaction with STAT3. This prevents the phosphorylation and activation of STAT3, leading to the downregulation of its downstream target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin.
Caption: Bruceine D disrupts the Hsp70-STAT3 interaction, inhibiting STAT3 signaling.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes subfamilies like p38-MAPK, JNK, and ERK, is another critical regulator of cell proliferation and apoptosis. Bruceines have been shown to modulate this pathway to induce anti-cancer effects. Specifically, Bruceine D and Bruceine A can activate the pro-apoptotic p38-MAPK and JNK signaling cascades. Activation of p38-MAPK can lead to apoptosis and cell cycle arrest. The JNK pathway, when activated, can phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic proteins. In contrast, Bruceine A has also been found to suppress the pro-survival MEK/ERK pathway in triple-negative breast cancer.
Caption: Bruceines A and D exhibit dual modulatory effects on the MAPK pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxic activities of Bruceine A and D across various cancer cell lines.
Table 1: IC50 Values for Bruceine A
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MDA-MB-231 | Triple-Negative Breast Cancer | 78.4 nM | Not Specified |
| 4T1 | Triple-Negative Breast Cancer | 524.6 nM | Not Specified |
| HCT116 | Colon Cancer | 26.12 nM | 48 hours |
| CT26 | Colon Cancer | 229.26 nM | 48 hours |
Table 2: IC50 Values for Bruceine D
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| H460 | Non-Small Cell Lung Cancer | 0.5 µM | 48 hours |
| A549 | Non-Small Cell Lung Cancer | 0.6 µM | 48 hours |
| HepG2 | Hepatocellular Carcinoma | 8.34 µM | 48 hours |
| Huh7 | Hepatocellular Carcinoma | 1.89 µM | 48 hours |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of Bruceines' anti-cancer effects.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Bruceine A or D for specified time points (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for determining cell viability using MTT or CCK-8 assays.
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Culture and treat cells with Bruceines as described above.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Protein Expression and Phosphorylation:
-
Treat cells with Bruceines and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Caspase-3, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Standard workflow for Western Blot analysis.
Conclusion and Future Directions
Bruceine A and D are potent natural compounds with multifaceted anti-cancer properties. Their ability to simultaneously target multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, JAK/STAT3, and MAPK, while inducing apoptosis, autophagy, and cell cycle arrest, makes them promising candidates for further pre-clinical and clinical development. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in combination with existing chemotherapies and targeted agents, and optimizing their delivery to enhance therapeutic efficacy and minimize potential toxicity. The development of more specific derivatives and a deeper understanding of their structure-activity relationships will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.
The Role of Bruceine D in MAPK/JNK Pathway-Mediated Apoptosis: A Technical Guide
Disclaimer: This document summarizes findings on bruceine D, as the available scientific literature extensively covers its role in the MAPK/JNK pathway and apoptosis, while information on bruceine J is scarce. It is presumed the query intended to focus on the widely researched bruceine D.
Introduction
Bruceine D, a quassinoid compound isolated from Brucea javanica, has demonstrated significant anti-neoplastic properties across various cancer cell lines.[1] Emerging research highlights its ability to induce programmed cell death, or apoptosis, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the c-Jun N-terminal Kinase (JNK) pathway.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative data supporting the role of bruceine D in activating the MAPK/JNK pathway to trigger apoptosis in cancer cells. This document is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Effects of Bruceine D
The pro-apoptotic and anti-proliferative effects of bruceine D have been quantified in numerous studies. The following tables summarize key data on its efficacy in various cancer cell lines.
Table 1: IC50 Values of Bruceine D in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| H460 | Non-Small Cell Lung Cancer | 0.5 | 48 | [2][5] |
| A549 | Non-Small Cell Lung Cancer | 0.6 | 48 | [2][5] |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 | Not Specified | [6] |
| Hs 578T | Triple-Negative Breast Cancer | 0.71 ± 0.05 | Not Specified | [6] |
| T24 | Bladder Cancer | 7.65 ± 1.2 (µg/mL) | Not Specified | [7] |
| PANC-1 | Pancreatic Adenocarcinoma | 1.1 - 5.8 | Not Specified | [8] |
| SW1990 | Pancreatic Adenocarcinoma | Not Specified | Not Specified | [9] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified | Not Specified | [9] |
Table 2: Dose-Dependent Induction of Apoptosis by Bruceine D in A549 Cells
| Bruceine D Concentration (µg/mL) | Percentage of Apoptotic Cells (%) | Reference |
| 0 (Control) | 0.44 ± 0.05 | [10] |
| 1 | 12.5 ± 0.28 | [10] |
| 2.5 | 21.58 ± 0.50 | [10] |
| 5 | 25.98 ± 0.44 | [10] |
Signaling Pathway Activation
Bruceine D induces apoptosis primarily through the activation of the JNK signaling pathway, often in conjunction with the p38 MAPK pathway.[4] This activation is frequently linked to the generation of reactive oxygen species (ROS).[3][11] The activated JNK translocates to the nucleus and phosphorylates transcription factors like c-Jun, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[4]
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acu.edu.in [acu.edu.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Bruceine J as an Inhibitor of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, the identification of potent and specific inhibitors of the NF-κB pathway is a key focus of modern drug discovery. Quassinoids, a class of natural products isolated from plants of the Simaroubaceae family, have demonstrated significant anti-inflammatory and anti-cancer properties. Notably, compounds isolated from Brucea javanica have been identified as potent inhibitors of NF-κB activation. This technical guide provides an in-depth overview of the inhibitory effects of bruceine compounds, with a focus on the available data for bruceine A and D as representative examples, on the NF-κB signaling pathway. It includes a summary of their inhibitory activities, detailed experimental protocols for assessing their mechanism of action, and visual representations of the signaling pathway and experimental workflows.
Introduction to Bruceine and the NF-κB Pathway
Brucea javanica is a medicinal plant with a long history of use in traditional medicine for treating conditions such as dysentery, malaria, and cancer.[1] Its therapeutic effects are largely attributed to a group of bitter-tasting quassinoids, including bruceine A, B, and D.[2][3][4] Recent research has highlighted the potential of these compounds as modulators of key cellular signaling pathways, including the NF-κB pathway.[2][5]
The NF-κB family of transcription factors are central mediators of the immune and inflammatory responses.[2] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[6] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 alpha (IL-1α), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex.[1] The activated IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[7][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the translocation of the active p50/p65 dimer into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, regulating the transcription of a wide array of pro-inflammatory and pro-survival genes.[9]
Quantitative Data on NF-κB Inhibition by Bruceine Compounds
Studies have demonstrated the inhibitory potential of various quassinoids from Brucea javanica on the NF-κB signaling pathway. While specific data for a compound designated "bruceine J" is limited in the current scientific literature, significant findings are available for the closely related bruceine A.
| Compound | Assay | Cell Line | Stimulant | IC50 | Reference |
| Bruceine A | ELISA NF-κB p65 Inhibition | HeLa | TNF-α | 2.2 µg/ml | [1] |
Mechanism of Action
The primary mechanism by which bruceine compounds inhibit the NF-κB signaling pathway is by preventing the nuclear translocation of the active p65 subunit.[1] Evidence also suggests that related compounds from Brucea javanica can down-regulate the phosphorylation of both IκBα and the p65 subunit itself.[6] By inhibiting these crucial upstream events, bruceine compounds effectively halt the signaling cascade that leads to the activation of NF-κB and the subsequent transcription of its target genes.
Experimental Protocols
NF-κB p65 Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus upon stimulation, and its inhibition by this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
24-well plates with glass coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
-
TNF-α (or other NF-κB agonist)
-
This compound (or test compound)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/ml) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/ml) or IL-1α for 30-40 minutes. Include an unstimulated control group.
-
Fixation: Aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 3% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Dilute the primary anti-NF-κB p65 antibody in blocking buffer (e.g., 1:200 dilution). Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 594-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 594 (red) channels. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in multiple cells for each condition to determine the extent of nuclear translocation.
Western Blot Analysis of Phospho-p65 and Phospho-IκBα
This protocol is for determining the effect of this compound on the phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
Cell line of interest (e.g., HeLa, RAW264.7)
-
6-well plates
-
Complete cell culture medium
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p65 (Ser536), Rabbit anti-p65, Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with an NF-κB agonist (e.g., LPS or TNF-α) for a specified time (e.g., 15-30 minutes for phospho-IκBα, 30-60 minutes for phospho-p65).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with antibodies for total p65, total IκBα, and the loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.
Conclusion
The available scientific evidence strongly suggests that quassinoids from Brucea javanica, such as bruceine A, are potent inhibitors of the NF-κB signaling pathway. Their mechanism of action primarily involves the inhibition of p65 nuclear translocation, likely through the suppression of upstream phosphorylation events of IκBα and p65. While further research is needed to elucidate the specific interactions and inhibitory profile of this compound, the data presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds for inflammatory diseases and cancer. The detailed protocols and visual aids included herein offer practical tools for the continued investigation of bruceine compounds as NF-κB inhibitors.
References
- 1. NF-κB Inhibitors from Brucea javanica Exhibiting Intracellular Effects on Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Brucea javanica against multiple myeloma via TNF-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
Antiviral Activity of Bruceine J: An In-Depth Technical Guide
A comprehensive review of existing scientific literature reveals a significant gap in the research regarding the antiviral activity of bruceine J. To date, no specific studies detailing its efficacy against any particular virus, its mechanism of action, or quantitative data on its inhibitory effects have been published in peer-reviewed journals. Therefore, a detailed technical guide on the antiviral properties of this compound cannot be constructed at this time.
While information on this compound is not available, extensive research has been conducted on other related quassinoid compounds isolated from Brucea javanica, notably bruceine A, bruceine B, and bruceine D. This guide will summarize the available data on these compounds to provide a broader context of the potential antiviral activities within this class of molecules for researchers, scientists, and drug development professionals.
Antiviral Activities of Bruceine A, B, and D
The antiviral effects of bruceine A, B, and D have been investigated against a range of viruses, demonstrating varied mechanisms of action and levels of potency. A summary of the available quantitative data is presented below.
Quantitative Data on Antiviral Activity
| Compound | Virus | Cell Line | Assay Type | Endpoint | Result | Citation(s) |
| Bruceine A | Vesicular Stomatitis Virus (VSV) | MC38 | Viral Replication Assay | Inhibition | Effective at 0.5 µM | [1] |
| Bruceine B | Hepatitis B Virus (HBV) | HepG2.215 | HBsAg/HBeAg & HBV DNA levels | Inhibition | Dose-dependent inhibition | [2] |
| Bruceine D | Tobacco Mosaic Virus (TMV) | in vitro | Infection Inhibition Assay | IC₅₀ | 13.98 mg L⁻¹ | [3] |
| Bruceine D | Tobacco Mosaic Virus (TMV) | in vitro | Replication Inhibition Assay | IC₅₀ | 7.13 mg L⁻¹ | [3] |
| Bruceine D | Potato Virus Y (PVY) | in vitro | Infectivity Inhibition Assay | Strong inhibitory effect | [3] | |
| Bruceine D | Cucumber Mosaic Virus (CMV) | in vitro | Infectivity Inhibition Assay | Strong inhibitory effect | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to evaluate the antiviral activity of bruceine A, B, and D.
Bruceine A: Vesicular Stomatitis Virus (VSV) Inhibition Assay[1]
-
Cell Culture: MC38 cells were cultured in appropriate media.
-
Virus Infection: Cells were infected with VSV.
-
Compound Treatment: Following viral infection, cells were treated with varying concentrations of bruceine A.
-
Incubation: The treated and infected cells were incubated for a specified period.
-
Endpoint Analysis: The extent of viral replication was quantified. The specific method for quantification (e.g., plaque assay, qPCR for viral RNA, or reporter gene expression) would be detailed in the primary research article.
Bruceine B: Hepatitis B Virus (HBV) Inhibition Assay[2]
-
Cell Lines: HepG2.215 cells, which constitutively express HBV, were used.
-
Compound Treatment: Cells were treated with different concentrations of bruceine B.
-
Sample Collection: Supernatants and cell lysates were collected at specific time points post-treatment.
-
Antigen and DNA Analysis: The levels of HBsAg and HBeAg in the supernatant and HBV DNA in both the supernatant and cell lysates were quantified using established immunoassays (e.g., ELISA) and molecular biology techniques (e.g., qPCR).
Bruceine D: Tobacco Mosaic Virus (TMV) Inhibition Assays[3]
-
Infection Inhibition Assay:
-
A mixture of bruceine D and TMV was prepared.
-
This mixture was used to inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum).
-
The number of local lesions that developed on the leaves was counted and compared to control leaves inoculated with TMV only. The IC₅₀ was calculated based on the reduction in lesion numbers.
-
-
Replication Inhibition Assay:
-
The leaves of the host plant were first mechanically inoculated with TMV.
-
After a set period to allow for viral entry, the leaves were treated with a solution of bruceine D.
-
The effect on viral replication was assessed, likely by measuring viral RNA or protein levels in the leaf tissue at a later time point. The IC₅₀ was determined based on the reduction in these viral markers.
-
Signaling Pathways and Mechanisms of Action
The antiviral mechanisms of bruceine A and B have been partially elucidated, revealing interactions with host cell pathways.
Bruceine A: Inhibition of Viral Entry
Bruceine A has been shown to inhibit the entry of Vesicular Stomatitis Virus (VSV) into host cells.[1][4][5] Its mechanism of action involves the downregulation and degradation of the Low-density lipoprotein receptor (LDLR), which is utilized by VSV for entry.[1][4][5] By reducing the availability of this key receptor on the cell surface, bruceine A effectively blocks viral adsorption and internalization.[1][4][5]
Bruceine B: Upregulation of Interleukin-6 (IL-6)
The anti-HBV activity of bruceine B is attributed to its ability to upregulate the production of interleukin-6 (IL-6) in liver cells.[2] IL-6 is a cytokine with known antiviral properties, and its increased expression can contribute to the suppression of HBV replication and antigen expression.[2]
Experimental Workflow
The general workflow for identifying and characterizing the antiviral activity of a natural product like a bruceine compound is a multi-step process.
Conclusion
While the antiviral potential of this compound remains to be elucidated, the existing body of research on other bruceines, particularly A, B, and D, provides a strong rationale for investigating its properties. The diverse antiviral mechanisms observed for these related compounds, including inhibition of viral entry and modulation of host immune responses, suggest that quassinoids from Brucea javanica are a promising source for the discovery of novel antiviral agents. Future research is warranted to isolate and screen this compound against a panel of clinically relevant viruses to determine if it possesses any therapeutic potential. Researchers in the field are encouraged to pursue this line of inquiry to fill the current knowledge gap.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Product Bruceine A from Brucea javanica (L.) Merr. as a Potential LDLR Inhibitor That Facilitates Antiviral Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Bruceine J: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed in vitro studies identifying the specific molecular targets of bruceine J are not extensively available in the public scientific literature. While its existence and chemical formula (C25H32O11) have been noted, comprehensive research elucidating its direct protein interactions and mechanisms of action remains limited[1]. This guide, therefore, provides a detailed overview of the known molecular targets and mechanisms of action for the closely related and well-studied quassinoids, bruceine A and bruceine D , isolated from the same plant, Brucea javanica. This information may offer valuable insights and a starting point for research on this compound, but it should be noted that direct extrapolation is not guaranteed.
Introduction to Bruceines and their Therapeutic Potential
Bruceines are a class of quassinoids, bitter compounds isolated from the plant Brucea javanica, which has a long history in traditional medicine for treating various ailments, including cancer.[1][2] Modern research has focused on the anti-cancer properties of several bruceine compounds, particularly bruceine A and bruceine D. These compounds have demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2][3][4][5] Understanding their molecular targets is crucial for the development of novel cancer therapeutics.
Quantitative Data on Bruceine A and D Activity
The following tables summarize the in vitro efficacy of bruceine A and bruceine D across various cancer cell lines, providing key quantitative metrics such as IC50 values.
Table 1: In Vitro Anti-proliferative Activity of Bruceine A
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| HCT116 | Colon Cancer | 26.12 nM (48h) | MTT Assay | [6] |
| CT26 | Colon Cancer | 229.26 nM (48h) | MTT Assay | [6] |
| MIA PaCa-2 | Pancreatic Cancer | Potent (exact value not specified) | Not specified | [7] |
| MCF-7 | Breast Cancer | Low micromolar range | 2D Cell Viability Assay | [3] |
| Hs 578T | Breast Cancer | 0.71 ± 0.05 μM | 2D Cell Viability Assay | [3] |
Table 2: In Vitro Anti-proliferative Activity of Bruceine D
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| H460 | Non-small cell lung cancer | 0.5 μmol/L (48h) | CCK-8 Assay | [8] |
| A549 | Non-small cell lung cancer | 0.6 μmol/L (48h) | CCK-8 Assay | [8] |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | MTT Assay | [5] |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 μM | 2D Cell Viability Assay | [3] |
| Hs 578T | Breast Cancer | Submicromolar range | 2D Cell Viability Assay | [3] |
Identified Molecular Targets and Signaling Pathways
Research into bruceine A and D has revealed their interaction with several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Bruceine A: Targeting PI3K/Akt and HSP90AB1
PI3K/Akt Signaling Pathway: Network pharmacology and molecular docking studies have suggested that bruceine A can directly bind to pivotal proteins in the PI3K/Akt pathway.[6] This interaction leads to the inhibition of this critical cell survival pathway, ultimately promoting apoptosis in cancer cells.
HSP90AB1: Chemical proteomics has identified Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) as a primary target of bruceine A in hepatocellular carcinoma.[9] The binding of bruceine A to HSP90AB1 disrupts its function, leading to the destabilization of its client proteins, which are often crucial for cancer cell growth and survival.
Caption: Signaling pathways targeted by Bruceine A.
Bruceine D: A Multi-Targeted Agent
Bcl-2 Family Proteins: Molecular docking studies suggest that bruceine D can act as a potential inhibitor of the anti-apoptotic protein Bcl-2.[10] By binding to Bcl-2, bruceine D may disrupt its function, thereby promoting the mitochondrial pathway of apoptosis.
Androgen and Estrogen Receptors: Drug target prediction analyses have identified the Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1) as potential targets for bruceine D in breast cancer.[11] This suggests a role for bruceine D in modulating hormone signaling pathways in hormone-responsive cancers.
JNK Pathway: In non-small cell lung cancer cells, bruceine D has been shown to stimulate the phosphorylation of c-Jun N-terminal kinase (JNK), leading to the induction of apoptosis.[8]
Caption: Signaling pathways targeted by Bruceine D.
Experimental Protocols for Target Identification
The identification of the molecular targets of bruceine A and D has been achieved through a combination of computational and experimental techniques.
Molecular Docking
-
Objective: To predict the binding affinity and interaction of a ligand (e.g., bruceine D) with a target protein (e.g., Bcl-2).
-
Methodology:
-
Preparation of Ligand and Receptor: The 3D structures of the bruceine compound and the target protein are obtained from databases (e.g., PubChem, Protein Data Bank) or modeled. Water molecules and other non-essential atoms are removed, and hydrogen atoms are added.
-
Docking Simulation: Software such as AutoDock or PyRx is used to perform the docking simulation. The program explores various conformations of the ligand within the binding site of the protein and calculates the binding energy for each pose.
-
Analysis: The conformation with the lowest binding energy is considered the most stable and likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed to understand the basis of the binding.[10]
-
Caption: Workflow for molecular docking studies.
Chemical Proteomics (e.g., DARTS)
-
Objective: To identify the direct binding targets of a small molecule from a complex protein mixture.
-
Methodology (Drug Affinity Responsive Target Stability - DARTS):
-
Cell Lysis and Treatment: Cancer cells are lysed to obtain a total protein extract. The lysate is then incubated with the bruceine compound or a vehicle control.
-
Protease Digestion: A protease (e.g., thermolysin) is added to both the treated and control samples. Proteins that are bound to the bruceine compound are expected to be more resistant to proteolytic digestion.
-
SDS-PAGE and Staining: The digested samples are run on an SDS-PAGE gel. Proteins that are protected from digestion in the bruceine-treated sample will appear as more intense bands compared to the control.
-
Mass Spectrometry: The protein bands of interest are excised from the gel and identified using mass spectrometry.
-
Caption: Workflow for DARTS-based target identification.
Conclusion and Future Directions
While the direct molecular targets of this compound remain to be elucidated, the extensive research on bruceine A and D provides a strong foundation for future investigations. The methodologies outlined in this guide, including in silico docking and experimental proteomics, offer a clear path forward for identifying the specific binding partners of this compound and unraveling its mechanism of action. Such studies are essential for unlocking the full therapeutic potential of this and other quassinoids in the development of novel anti-cancer drugs. Further research should prioritize the isolation and characterization of this compound, followed by comprehensive in vitro screening against a panel of cancer-related proteins and pathways.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Bruceine A as a novel HSP90AB1 inhibitor for suppressing hepatocellular carcinoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 11. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets | PLOS One [journals.plos.org]
The Structure-Activity Relationship of Bruceine J and its Congeners: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of bruceine quassinoids, with a particular focus on leveraging the extensive research on Bruceine A and D to infer the therapeutic potential of Bruceine J. While direct SAR studies on this compound are limited, the conserved structural features among these potent natural products allow for valuable insights into their biological activities, primarily in the realms of oncology and virology.
Introduction to Bruceine Quassinoids
This compound belongs to the quassinoid family, a class of bitter, tetracyclic triterpenoids isolated from plants of the Simaroubaceae family, notably Brucea javanica.[1] These compounds have garnered significant attention for their diverse and potent biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. The core structure of bruceines is characterized by a highly oxygenated picrasane skeleton. Variations in the substitution patterns on this core scaffold, particularly at positions C1, C2, C3, C11, C12, C14, C15, and C20, lead to a wide array of derivatives with distinct biological profiles.
While extensive research has elucidated the mechanisms of action and SAR of Bruceine A and D, this compound remains less explored. This guide aims to bridge this knowledge gap by presenting a consolidated view of the existing data on related bruceines to inform future research and development efforts centered on this compound.
Quantitative Analysis of Biological Activity
The cytotoxic and antiviral activities of bruceine quassinoids have been extensively evaluated against various cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for Bruceine A and D, providing a quantitative basis for understanding their potency. Limited data is available for this compound, with one study reporting its anti-babesial activity.
Table 1: Anticancer Activity of Bruceine A and D (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bruceine A | Pancreatic Cancer (MIA PaCa-2) | Potent (specific value not provided) | |
| Colon Cancer (HCT116) | 0.026 | [2] | |
| Colon Cancer (CT26) | 0.229 | [2] | |
| Bruceine D | Bladder Cancer (T24) | 7.65 µg/mL | [3] |
| Non-small cell lung cancer (A549) | 0.6 µmol/L (at 48h) | [4] | |
| Non-small cell lung cancer (H460) | 0.5 µmol/L (at 48h) | [4] | |
| Pancreatic adenocarcinoma (PANC-1) | 2.53 | [4] | |
| Pancreatic adenocarcinoma (SW1990) | 5.21 | [4] | |
| Breast Cancer (MCF-7) | 9.5 ± 7.7 | ||
| Breast Cancer (Hs 578T) | 0.71 ± 0.05 | [5] |
Table 2: Anti-Babesial Activity of this compound
| Compound | Organism | IC₅₀ | Reference |
| This compound | Babesia gibsoni | 742 ng/mL | [6] |
Core Structure-Activity Relationships of Bruceine Quassinoids
Based on extensive studies of various bruceine analogs, several key structural features have been identified as crucial for their biological activity:
-
The A-Ring Enone System: The α,β-unsaturated ketone in the A-ring is a common feature in many active quassinoids and is believed to be important for their cytotoxic effects.
-
The C-15 Ester Group: The nature of the ester substituent at the C-15 position significantly influences the potency and selectivity of the compound. For instance, the ester group in bruceantin, a related quassinoid, is critical for its potent antileukemic activity.
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the picrasane skeleton play a vital role in modulating the activity. Modifications of these groups can lead to changes in solubility and target binding.
-
The Oxymethylene Bridge: The ether bridge between C-8 and C-13 is a characteristic feature of many bruceines and is thought to contribute to the conformational rigidity of the molecule, which may be important for its interaction with biological targets.
Signaling Pathways and Mechanisms of Action
Bruceine quassinoids exert their biological effects by modulating multiple intracellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of viral replication.
Anticancer Mechanisms
The anticancer activity of bruceines, particularly Bruceine A and D, is attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: Several studies have demonstrated that bruceines can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[2] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by bruceines leads to cell cycle arrest and apoptosis.
-
MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, are also targeted by bruceines.[7] Activation of the JNK pathway can lead to the induction of apoptosis in cancer cells.
-
NF-κB Signaling: Bruceine D has been shown to suppress the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer by promoting the expression of pro-survival genes.[4]
Caption: Inferred inhibitory action of this compound on the PI3K/Akt signaling pathway.
Antiviral Mechanisms
The antiviral activity of bruceines is an emerging area of research. Studies on related quassinoids suggest that they may interfere with viral entry and replication processes. The precise mechanisms are still under investigation, but may involve the modulation of host cell factors that are essential for the viral life cycle.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of bruceine quassinoids. Specific details may vary between laboratories and experimental setups.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Synthesis of this compound Analogs: Future Directions
Systematic SAR studies of this compound will require the synthesis of a library of analogs with modifications at key positions. Based on the known SAR of other quassinoids, synthetic efforts could focus on:
-
Modification of the C-15 Ester: Synthesis of a series of esters with varying chain lengths, branching, and electronic properties to probe the binding pocket at this position.
-
Derivatization of Hydroxyl Groups: Selective protection and deprotection of the hydroxyl groups on the picrasane skeleton, followed by derivatization (e.g., acylation, etherification) to explore the impact on activity and solubility.
-
Modification of the A-Ring: Chemical modifications of the enone system in the A-ring to investigate its role as a Michael acceptor in biological systems.
References
- 1. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 4. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
Bruceine J: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of bruceine J, a naturally occurring quassinoid with significant biological activities. The document details its primary natural sources, presents available quantitative data on its isolation, outlines experimental protocols for its extraction and purification, and describes its known biosynthetic pathway.
Natural Sources of this compound
This compound is a secondary metabolite primarily isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant, commonly known as Java brucea or Macassar kernels, has a long history of use in traditional medicine across Southeast Asia for treating various ailments, including dysentery and malaria. The quassinoids, including this compound, are the main bioactive constituents of Brucea javanica.[3]
Quantitative Data on Isolation
While specific yield data for this compound is not extensively reported, analysis of phytochemical studies on Brucea javanica provides insights into the relative abundance of various quassinoids. The following table summarizes the yields of several quassinoids isolated from the fruits of Brucea javanica in a representative study, offering a comparative perspective on the potential yield of this compound.
| Compound | Yield (mg) from 10 kg of dried fruits | Reference |
| Bruceine D | 961.3 | Su et al., 2013[1] |
| Brusatol | 476.4 | Su et al., 2013[1] |
| Bruceine F | 113.4 | Su et al., 2013[1] |
| Bruceine E | 73.0 | Su et al., 2013[1] |
| Bruceine M | 12.3 | Su et al., 2013[1] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from its natural source, Brucea javanica, typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[1]
Extraction
-
Material Preparation: The dried and powdered fruits of Brucea javanica are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature or under reflux. This process is repeated multiple times to ensure maximum extraction of the quassinoids.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates the compounds based on their polarity, with quassinoids typically concentrating in the ethyl acetate fraction.
Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient solvent system, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates molecules based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water. This high-resolution technique allows for the isolation of pure this compound.
Biosynthesis of this compound
This compound belongs to the class of quassinoids, which are highly modified triterpenoids.[4][5] The biosynthesis of quassinoids is understood to originate from the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. While the complete enzymatic pathway to this compound has not been fully elucidated, the initial steps leading to the formation of the key intermediate, the protolimonoid melianol, have been identified.[6][7]
The early stages of quassinoid biosynthesis are catalyzed by the following enzymes:[6]
-
Oxidosqualene Cyclase (OSC): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.
-
Cytochrome P450 Monooxygenases (CYP450s): A series of oxidation reactions catalyzed by at least two different CYP450 enzymes further modify the triterpene skeleton to produce the protolimonoid melianol.
From melianol, a series of yet-to-be-fully-characterized enzymatic reactions, likely involving further oxidations, rearrangements, and cleavage of the side chain, lead to the diverse array of quassinoid structures, including this compound.
Caption: Early biosynthetic pathway of this compound from 2,3-oxidosqualene to the key intermediate melianol.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of Quassinoids from Brucea javanica: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including cancer, inflammation, and viral infections.[1][2] The primary bioactive constituents responsible for these therapeutic effects are a class of tetracyclic triterpenoids known as quassinoids.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of quassinoids derived from Brucea javanica, with a focus on their molecular mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their study. The potent and diverse bioactivities of these compounds, particularly brusatol and bruceine D, have positioned them as promising candidates for further drug development.[1][4]
Pharmacological Activities and Mechanisms of Action
Quassinoids from Brucea javanica exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. These activities are underpinned by the modulation of various cellular signaling pathways.
Anticancer Activity
The anticancer properties of Brucea javanica quassinoids are the most extensively studied.[1][4] These compounds have demonstrated significant efficacy against a wide range of cancers, such as pancreatic, lung, breast, and leukemia, through multiple mechanisms.[1]
Key Mechanisms:
-
Induction of Apoptosis: Quassinoids, such as brusatol and bruceine D, induce programmed cell death in cancer cells.[3] This is often achieved through the regulation of the mitochondrial apoptosis pathway.[1] For instance, the most potent compound 7 (a quassinoid with a 3-hydroxy-3-en-2-one moiety) was found to induce apoptosis in MCF-7 cells via the intrinsic mitochondrial apoptotic pathway.[5]
-
Cell Cycle Arrest: Bruceine D has been shown to inhibit cell proliferation by inducing cell cycle arrest at the S phase in gastric cancer cells.[1]
-
Inhibition of Key Signaling Pathways:
-
PI3K/Akt/NF-κB Pathway: Brusatol can induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway.[1]
-
STAT3 Signaling Pathway: Brusatol has also been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell growth and migration.[1]
-
Nrf2 Signaling Pathway: Brusatol is a known specific inhibitor of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is often hijacked by cancer cells to enhance their survival.[6]
-
Anti-inflammatory Activity
Several quassinoids from Brucea javanica have demonstrated potent anti-inflammatory effects.
Key Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Quassinoids can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[7]
-
Modulation of Inflammatory Signaling Pathways:
-
NF-κB Pathway: Bruceine D has been found to alleviate colonic inflammation by suppressing the NF-κB pathway.[1] Brucea javanica oil (BJO), which is rich in quassinoids, has also been shown to exert its anti-inflammatory effect by down-regulating the NF-κB pathway in macrophages.[8]
-
PI3K/Akt/NF-κB Pathway: Bruceoside B, another quassinoid, has been shown to have a therapeutic effect on acute lung injury by inhibiting the PI3K/Akt/NF-κB pathway.[7]
-
Antiviral Activity
Quassinoids from Brucea javanica have also been investigated for their antiviral properties.
Key Mechanisms:
-
Inhibition of Viral Replication: Active quassinoids have been shown to inhibit the replication of Tobacco Mosaic Virus (TMV) by up to 98.5% at a concentration of 50 μg/mL.[9] They achieve this by inhibiting the replication of viral genomic and subgenomic RNAs and the synthesis of the viral coat protein.[9]
-
Inactivation of Viruses: Quassinoids such as brucein A and bruceantinol have demonstrated potent inactivation effects against the Pepper Mottle Virus (PepMoV) with a minimum inhibitory concentration of 10μM.[10]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological activities of various quassinoids isolated from Brucea javanica.
Table 1: Cytotoxicity of Quassinoids in Cancer Cell Lines
| Quassinoid | Cancer Cell Line | IC50 (μM) | Reference |
| Brusatol | PANC-1 (Pancreatic) | 0.36 | [6] |
| Brusatol | SW1990 (Pancreatic) | 0.10 | [6] |
| Brusatol | MCF-7 (Breast) | 0.08 | [6] |
| Quassinoid 5 | MCF-7 (Breast) | 0.063-0.182 | [5] |
| Quassinoid 7 | MCF-7 (Breast) | 0.063-0.182 | [5] |
| Quassinoid 10 | MCF-7 (Breast) | 0.063-0.182 | [5] |
| Quassinoid 12 | MCF-7 (Breast) | 0.063-0.182 | [5] |
| Quassinoid 5 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |
| Quassinoid 7 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |
| Quassinoid 10 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |
| Quassinoid 12 | MDA-MB-231 (Breast) | 0.081-0.238 | [5] |
| Quassinoid 6 | HCT-8 (Colon) | 0.12-9.3 | [11] |
| Quassinoid 8 | HCT-8 (Colon) | 0.12-9.3 | [11] |
| Quassinoid 9 | HCT-8 (Colon) | 0.12-9.3 | [11] |
| Quassinoid 10 | HCT-8 (Colon) | 0.12-9.3 | [11] |
| Quassinoid 11 | HCT-8 (Colon) | 0.12-9.3 | [11] |
| Quassinoid 13 | HCT-8 (Colon) | 0.12-9.3 | [11] |
| Quassinoid 14 | HCT-8 (Colon) | 0.12-9.3 | [11] |
| Quassinoid 6 | HepG2 (Liver) | 0.12-9.3 | [11] |
| Quassinoid 8 | HepG2 (Liver) | 0.12-9.3 | [11] |
| Quassinoid 9 | HepG2 (Liver) | 0.12-9.3 | [11] |
| Quassinoid 10 | HepG2 (Liver) | 0.12-9.3 | [11] |
| Quassinoid 11 | HepG2 (Liver) | 0.12-9.3 | [11] |
| Quassinoid 13 | HepG2 (Liver) | 0.12-9.3 | [11] |
| Quassinoid 14 | HepG2 (Liver) | 0.12-9.3 | [11] |
| Quassinoid 6 | BGC-823 (Gastric) | 0.12-9.3 | [11] |
| Quassinoid 8 | BGC-823 (Gastric) | 0.12-9.3 | [11] |
| Quassinoid 9 | BGC-823 (Gastric) | 0.12-9.3 | [11] |
| Quassinoid 10 | BGC-823 (Gastric) | 0.12-9.3 | [11] |
| Quassinoid 11 | BGC-823 (Gastric) | 0.12-9.3 | [11] |
| Quassinoid 13 | BGC-823 (Gastric) | 0.12-9.3 | [11] |
| Quassinoid 14 | BGC-823 (Gastric) | 0.12-9.3 | [11] |
| Quassinoid 6 | A549 (Lung) | 0.12-9.3 | [11] |
| Quassinoid 8 | A549 (Lung) | 0.12-9.3 | [11] |
| Quassinoid 9 | A549 (Lung) | 0.12-9.3 | [11] |
| Quassinoid 10 | A549 (Lung) | 0.12-9.3 | [11] |
| Quassinoid 11 | A549 (Lung) | 0.12-9.3 | [11] |
| Quassinoid 13 | A549 (Lung) | 0.12-9.3 | [11] |
| Quassinoid 14 | A549 (Lung) | 0.12-9.3 | [11] |
| Quassinoid 6 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |
| Quassinoid 8 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |
| Quassinoid 9 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |
| Quassinoid 10 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |
| Quassinoid 11 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |
| Quassinoid 13 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |
| Quassinoid 14 | SKVO3 (Ovarian) | 0.12-9.3 | [11] |
Table 2: Anti-inflammatory Activity of Quassinoids
| Quassinoid | Assay | IC50 (μM) | Reference |
| Quassinoid 5 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 6 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 7 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 8 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 9 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 17 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 18 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 19 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 23 | NO Release Inhibition (LPS-activated MH-S macrophages) | 0.11-45.56 | [7] |
| Quassinoid 8 | NO Release Inhibition (LPS-activated macrophages) | 1.9 | [11] |
| Quassinoid 10 | NO Release Inhibition (LPS-activated macrophages) | 5.0 | [11] |
Table 3: Antiviral Activity of Quassinoids
| Quassinoid | Virus | Activity | Concentration | Reference |
| Brucein A | Pepper Mottle Virus (PepMoV) | Minimum Inhibitory Concentration | 10 μM | [10] |
| Bruceantinol | Pepper Mottle Virus (PepMoV) | Minimum Inhibitory Concentration | 10 μM | [10] |
| Active Quassinoids | Tobacco Mosaic Virus (TMV) | Inhibition of Replication | up to 98.5% | 50 μg/mL |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by quassinoids from Brucea javanica.
Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by quassinoids.
Caption: STAT3 signaling pathway and its inhibition by quassinoids.
Experimental Protocols
This section provides detailed methodologies for the isolation of quassinoids and for key pharmacological assays.
Isolation of Quassinoids from Brucea javanica
This protocol is a synthesized methodology based on common practices described in the literature.[3][12]
1. Plant Material and Extraction:
- Air-dry the fruits of Brucea javanica and grind them into a coarse powder.
- Macerate the powdered plant material with methanol (CH3OH) at room temperature for an extended period (e.g., 3-7 days), with occasional shaking. Repeat the extraction process (typically 3 times) to ensure exhaustive extraction.
- Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
2. Solvent Partitioning:
- Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- Collect each fraction and evaporate the solvents to yield the respective partitioned extracts. The quassinoids are typically enriched in the ethyl acetate and chloroform fractions.
3. Chromatographic Separation:
- Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
- Collect the fractions and monitor them by thin-layer chromatography (TLC), visualizing the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
- Pool the fractions with similar TLC profiles.
4. Further Purification:
- Subject the pooled fractions to further chromatographic techniques for purification. This may include repeated silica gel column chromatography, Sephadex LH-20 column chromatography (for size exclusion), and preparative high-performance liquid chromatography (HPLC) on a C18 column.
- Use appropriate mobile phases for each chromatographic step to achieve optimal separation.
5. Structure Elucidation:
- Determine the structures of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS; ESI-MS, HR-ESI-MS).
- Confirm the structure by single-crystal X-ray diffraction analysis if suitable crystals can be obtained.[3]
Cytotoxicity Assay (MTT Assay)
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14]
1. Cell Seeding:
- Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.
- Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
2. Treatment with Quassinoids:
- Prepare a stock solution of the isolated quassinoid in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the quassinoid in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of the quassinoid to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubate the plate for 48-72 hours.
3. MTT Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C.
4. Formazan Solubilization:
- Carefully remove the medium containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[4][10]
1. Cell Treatment:
- Seed cells in a 6-well plate and treat them with the desired concentration of the quassinoid for the specified time.
2. Cell Harvesting and Staining:
- Collect both floating and adherent cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Viable cells will be negative for both Annexin V-FITC and PI.
- Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
- Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Anti-inflammatory Assay (Nitric Oxide Release Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation, using the Griess reagent.[1][6]
1. Cell Culture and Treatment:
- Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- Pre-treat the cells with various concentrations of the quassinoid for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
2. Sample Collection:
- After 24 hours of incubation, collect the cell culture supernatant.
3. Griess Reaction:
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate the mixture at room temperature for 10-15 minutes.
4. Absorbance Measurement:
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Analysis of Signaling Pathways (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of quassinoids on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and STAT3.[15][16]
1. Protein Extraction:
- Treat cells with the quassinoid for the desired time.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
- Wash the membrane again with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
- Analyze the band intensities to determine the relative protein expression levels.
Conclusion
Quassinoids from Brucea javanica represent a rich source of bioactive compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Their multifaceted mechanisms of action, involving the modulation of critical cellular signaling pathways, provide a strong rationale for their continued investigation. This technical guide offers a foundational resource for researchers and drug development professionals, summarizing the current knowledge on the pharmacological profile of these promising natural products and providing detailed experimental frameworks to facilitate further research and development efforts. However, further studies are warranted to address challenges such as poor solubility and to conduct comprehensive toxicological assessments to ensure the safety and efficacy of these compounds in clinical applications.[1][3]
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 3. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Quassinoids isolated from Brucea javanica inhibit pepper mottle virus in pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Bruceine J using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine J is a quassinoid compound isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1] Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties.[1][2] The cytotoxic effects of several bruceine analogues, such as Bruceine A and D, have been well-documented, showing potent activity against various cancer cell lines through the induction of apoptosis and inhibition of key signaling pathways.[3][4]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the pale yellow tetrazolium salt to a dark blue/purple formazan crystal.[6] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 570 and 600 nm). The intensity of the color is directly proportional to the number of viable, metabolically active cells.
Materials and Reagents
-
This compound (Molecular Formula: C25H32O11)[2]
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Experimental Protocol
1. Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency. b. Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Preparation of this compound Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) by diluting with serum-free culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. Treatment of Cells: a. After 24 hours of incubation, carefully aspirate the culture medium from the wells. b. Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells with fresh medium). d. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay: a. Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot a dose-response curve of this compound concentration versus percentage of cell viability. d. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for easy comparison.
| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) |
| HeLa | 24 | 45.8 ± 3.2 |
| 48 | 25.1 ± 2.5 | |
| 72 | 12.7 ± 1.8 | |
| MCF-7 | 24 | 62.3 ± 4.1 |
| 48 | 38.9 ± 3.7 | |
| 72 | 20.5 ± 2.1 | |
| A549 | 24 | 55.6 ± 3.9 |
| 48 | 31.4 ± 2.9 | |
| 72 | 15.8 ± 1.5 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow of the in vitro cytotoxicity assessment of this compound using the MTT assay.
Potential Signaling Pathway of this compound in Cancer Cells
Based on studies of other bruceine compounds like Bruceine D, it is hypothesized that this compound may induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][7]
Caption: A proposed signaling pathway for the anticancer activity of this compound.
References
- 1. bruceine-a-induces-cell-growth-inhibition-and-apoptosis-through-pfkfb4-gsk3-signaling-in-pancreatic-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Anti-Proliferative Activity of Bruceine D in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Quassinoids, a class of natural products isolated from plants of the Simaroubaceae family, have garnered significant interest in oncology research due to their potent anti-cancer properties. Bruceine D, a prominent member of this class, has demonstrated significant cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines. This document provides a summary of the half-maximal inhibitory concentration (IC50) values of bruceine D in various cancer cell types and a detailed protocol for determining these values. The information presented here is intended to guide researchers in the evaluation of bruceine D and related compounds for novel anti-cancer drug development.
Note on Bruceine J: While the initial request specified this compound, a thorough review of published literature did not yield sufficient quantitative IC50 data for this specific compound. Therefore, this document focuses on the closely related and well-studied quassinoid, bruceine D (BD). The methodologies and principles described herein are directly applicable to the study of this compound and other analogues.
Mechanism of Action Overview
Bruceine D exerts its anti-cancer effects through the modulation of several key signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Key pathways implicated in the action of bruceine D include the MAPK/JNK and PI3K/Akt signaling cascades.[1][2][3] Activation of the JNK pathway and inhibition of the PI3K/Akt pathway by bruceine D are critical mechanisms that contribute to its pro-apoptotic and anti-proliferative activities in cancer cells.[1][4][5]
Data Presentation: IC50 Values of Bruceine D in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for bruceine D in a range of human cancer cell lines. These values highlight the compound's potent and selective cytotoxicity against malignant cells.
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Assay Method |
| Breast Cancer | MCF-7 | 9.5 ± 7.7 µM | 72 h | 2D Cell Viability Assay |
| Breast Cancer | Hs 578T | 0.71 ± 0.05 µM | 72 h | 2D Cell Viability Assay |
| Non-Small Cell Lung Cancer | H460 | 0.5 µmol/L | 48 h | CCK-8 Assay |
| Non-Small Cell Lung Cancer | A549 | 0.6 µmol/L | 48 h | CCK-8 Assay |
| Bladder Cancer | T24 | 7.65 ± 1.2 µg/mL | Not Specified | MTT Assay |
| Hepatocellular Carcinoma | HepG2 | 8.34 µmol/L | 48 h | CCK-8 Assay |
| Hepatocellular Carcinoma | Huh7 | 1.89 µmol/L | 48 h | CCK-8 Assay |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Experimental Protocols
Protocol for Determining IC50 Values using the MTT Assay
This protocol outlines the steps for determining the IC50 value of a compound, such as bruceine D, on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Bruceine D (or other test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). d. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of bruceine D in DMSO. b. Perform serial dilutions of the bruceine D stock solution in complete culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only). c. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the drug concentration. d. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).
Visualization of a Key Signaling Pathway
The following diagram illustrates the induction of apoptosis by bruceine D through the activation of the JNK signaling pathway, a mechanism observed in non-small cell lung cancer cells.[1]
Caption: Bruceine D-induced apoptosis via the JNK signaling pathway.
References
- 1. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acu.edu.in [acu.edu.in]
- 4. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine A inhibited breast cancer proliferation and metastasis by inducing autophagy via targeting PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Production Induced by Bruceine J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine J, a quassinoid compound isolated from Brucea javanica, has demonstrated potential as an anticancer agent. Emerging evidence suggests that its mechanism of action involves the induction of programmed cell death (apoptosis) in cancer cells, a process intricately linked to the generation of reactive oxygen species (ROS). This document provides detailed application notes and protocols for measuring ROS production induced by this compound, offering valuable tools for researchers investigating its therapeutic potential.
Note on Bruceine Analogs: While direct studies on this compound and ROS production are limited, extensive research on the closely related compounds bruceine A and bruceine D provides a strong framework for understanding its mechanism. The protocols and data presented herein are based on studies of these analogs and are expected to be highly applicable to this compound.
Signaling Pathways of Bruceine-Induced ROS Production
Bruceine compounds, including bruceine A and D, have been shown to induce ROS production, which in turn modulates key signaling pathways, such as the PI3K/Akt and MAPK pathways, to trigger apoptosis in cancer cells.[1][2][3]
Diagram of Bruceine-Induced ROS-Mediated Apoptotic Signaling
Caption: this compound induces mitochondrial ROS production, which subsequently inhibits the pro-survival PI3K/Akt pathway and activates the pro-apoptotic MAPK pathway, culminating in cancer cell apoptosis.
Quantitative Data on Bruceine-Induced ROS Production
The following tables summarize the quantitative effects of bruceine A and D on ROS levels in different cancer cell lines. This data can serve as a reference for expected outcomes when studying this compound.
Table 1: Effect of Bruceine D on Intracellular ROS Levels in A549 Non-Small-Cell Lung Cancer Cells [1]
| Bruceine D Concentration (µg/mL) | Fold Increase in ROS (Mean ± SEM) |
| 1 | 1.56 ± 0.07 |
| 2.5 | 2.02 ± 0.09 |
| 5 | 2.52 ± 0.05 |
Data obtained by flow cytometry using the DCFH-DA probe.[1]
Table 2: Effect of Bruceine A on Intracellular ROS Levels in Colon Cancer Cells [4]
| Cell Line | Bruceine A Concentration | Outcome |
| HCT116 | Concentration-dependent | Remarkable increase in intracellular ROS levels |
| CT26 | Concentration-dependent | Remarkable increase in intracellular ROS levels |
Qualitative description from the study; specific fold-increase values were not provided in the abstract.[4]
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure total intracellular ROS levels.
Experimental Workflow for DCFH-DA Assay
Caption: Workflow for measuring total intracellular ROS using the DCFH-DA assay.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
Positive control (e.g., Hydrogen peroxide)
-
This compound
Procedure:
-
Cell Seeding: Seed cells (e.g., A549, HCT116) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium containing various concentrations of this compound to the wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Staining:
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Alternatively, detach the cells and analyze them by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase in ROS production.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.
Materials:
-
MitoSOX™ Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
Positive control (e.g., Antimycin A)
-
This compound
Procedure:
-
Cell Seeding: Grow cells on glass coverslips in a petri dish or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Treatment:
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Include a vehicle control and a positive control (e.g., 10 µM Antimycin A for 20 minutes).
-
-
Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or buffer.
-
Remove the treatment medium and wash the cells once with warm buffer.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells three times with warm buffer.
-
For fluorescence microscopy, mount the coverslips on slides and visualize using a fluorescence microscope with an excitation of ~510 nm and emission at ~580 nm.
-
For flow cytometry, detach the cells, resuspend them in buffer, and analyze using the appropriate laser and filter settings.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the images or the geometric mean fluorescence from the flow cytometry data.
-
Normalize the results to the vehicle control to determine the relative increase in mitochondrial superoxide.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure this compound-induced ROS production. By employing these standardized methods, scientists can effectively investigate the role of oxidative stress in the anticancer mechanism of this compound and further evaluate its potential as a therapeutic agent. The included quantitative data from studies on related bruceine compounds serve as a valuable benchmark for these investigations.
References
- 1. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
Application Notes and Protocols for Bruceine Analogs in Tumor Xenograft Mouse Models
Disclaimer: As of the latest available research, specific studies on the application of Bruceine J in tumor xenograft mouse models are not documented. The following application notes and protocols are based on comprehensive data from studies of closely related and well-characterized quassinoids from Brucea javanica, primarily Bruceine D and Bruceine A . These compounds share structural similarities and are expected to have comparable mechanisms of action. This information is intended to provide a foundational understanding and a practical guide for researchers interested in the anti-tumor effects of Bruceine compounds.
Introduction
Bruceines are a class of quassinoids isolated from the seeds of Brucea javanica, a plant used in traditional medicine for its anti-inflammatory and anti-cancer properties.[1][2][3] Notably, Bruceine D (BD) and Bruceine A (BA) have demonstrated significant anti-neoplastic activity in various cancer models, including pancreatic, lung, breast, and hepatocellular carcinomas.[4] These compounds are known to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.[4][5] This document provides a detailed overview of the application of Bruceine analogs in tumor xenograft mouse models, summarizing key quantitative data and providing standardized experimental protocols.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Bruceine Analogs in Tumor Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Bruceine Analog | Dosage and Administration | Treatment Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Pancreatic Cancer | MIA PaCa-2 | Nude Mice | Bruceine A | 1, 2, 4 mg/kg, i.p. | 42 days | Dose-dependent reduction | Dose-dependent reduction | [6] |
| Lung Cancer | A549 | BALB/c-nu | Bruceine D | 40 mg/kg, i.p. | 15 days | Significant reduction | Not Reported | [7] |
| Hepatocellular Carcinoma | Not Specified | BALB/c nude | Bruceine D | Not Specified | Not Specified | Markedly reduced | Not Reported | [8][9] |
| Gastric Cancer | SGC7901, MKN45 | Nude Mice | Bruceine D | 1.2 µM (in vitro) | Not Specified (in vivo) | Significant reduction | Significant reduction | [10] |
Experimental Protocols
Tumor Xenograft Mouse Model Establishment
This protocol outlines the subcutaneous implantation of cancer cells to establish a tumor xenograft model.
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)[5]
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 4-6 weeks old[11]
-
Syringes (1 mL) and needles (27-30 gauge)[11]
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.[11]
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.[6]
-
-
Animal Preparation and Cell Implantation:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of the mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[11]
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Bruceine Analog Treatment
This protocol describes the administration of Bruceine analogs to the established tumor xenograft models.
Materials:
-
Bruceine A or Bruceine D
-
Vehicle solution (e.g., saline, PBS)
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Preparation of Treatment Solution:
-
Dissolve the Bruceine analog in the appropriate vehicle to the desired concentration.
-
-
Administration:
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.[6]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Signaling Pathways and Mechanisms of Action
Bruceine analogs exert their anti-tumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the STAT3 Signaling Pathway
Bruceine D has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1][8][9]
Caption: Bruceine D inhibits the STAT3 signaling pathway.
Induction of Apoptosis via the Mitochondrial Pathway
Bruceine analogs can induce apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Bruceine-induced mitochondrial apoptosis pathway.
Experimental Workflow for Xenograft Study
The following diagram illustrates the typical workflow for a tumor xenograft study investigating the efficacy of a Bruceine analog.
Caption: Workflow for a tumor xenograft efficacy study.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Phytochemical and biological activities of an anticancer plant medicine: Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 6. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 11. Bruceine D | C20H26O9 | CID 441788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Bruceine J Nanoparticle Formulations for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine J is a quassinoid compound isolated from the seeds of Brucea javanica, a plant that has been traditionally used in Chinese medicine for treating various ailments, including cancer.[1][2][3] Like other members of the quassinoid family, such as Bruceine A and D, this compound is expected to possess significant anti-cancer properties. However, its poor water solubility and low bioavailability present major challenges for its development as a therapeutic agent.[4] Encapsulating this compound into nanoparticle formulations offers a promising strategy to overcome these limitations by enhancing its solubility, stability, and targeted delivery to cancer cells.[5][6][7]
These application notes provide a comprehensive guide for researchers interested in developing and characterizing this compound-loaded nanoparticles. The protocols detailed below are based on established methods for encapsulating similar hydrophobic compounds and can be adapted and optimized for this compound.
Data Presentation: Properties of Bruceine Analogues and Nanoparticle Formulations
Due to the limited availability of specific data for this compound, the following tables summarize quantitative data for closely related Bruceine compounds and representative nanoparticle formulations of Brucea javanica oil or other hydrophobic drugs. This information can serve as a valuable reference for initiating the development of this compound nanoparticles.
Table 1: Cytotoxicity of Bruceine Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Bruceine A | MDA-MB-231 | Breast Cancer | 0.228 µM | [8] |
| Bruceine A | MCF-7 | Breast Cancer | 0.182 µM | [8] |
| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 µM | [2] |
| Bruceine D | SW1990 | Pancreatic Cancer | 5.21 µM | [2] |
| Bruceine D | A549 | Non-small cell lung cancer | 1.01 µg/ml | |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µM | [2][9] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µM | [2][9] |
| Brujavanol A | KB | Oral Cavity Cancer | 1.30 µg/ml | [2][10] |
| Brujavanol B | KB | Oral Cavity Cancer | 2.36 µg/ml | [2][10] |
Table 2: Characteristics of Nanoparticle Formulations for Brucea javanica Oil and Other Hydrophobic Drugs
| Nanoparticle Type | Drug/Active | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Brucea javanica oil | Phospholipids, Cholesterol | ~110 | >90% | 3.6% | [4] |
| Solid Lipid Nanoparticles (SLNs) | Dihydroartemisinin | - | 150-500 | - | - | [11] |
| PLGA Nanoparticles | Brusatol and Docetaxel | PLGA | 169.1 | - | - |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles. These protocols are generalized and should be optimized for this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable and biocompatible polymer matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM or EA). The ratio of drug to polymer can be varied to optimize drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer. To create a nanoemulsion, subject the mixture to high-energy emulsification using a probe sonicator or a high-speed homogenizer. The sonication/homogenization time and power should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Allow the organic solvent to evaporate from the emulsion by stirring at room temperature for several hours or overnight in a fume hood.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the particle size and density.
-
Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is commonly used for encapsulating both hydrophobic and hydrophilic drugs within a lipid bilayer structure.
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Chloroform or a mixture of chloroform and methanol
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask. The molar ratio of phospholipids to cholesterol can be adjusted to modulate membrane fluidity.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.
Protocol 3: Characterization of this compound Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the particle size distribution and zeta potential using a DLS instrument.
2. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure: Place a drop of the diluted nanoparticle suspension on a TEM grid or SEM stub, allow it to dry, and visualize the nanoparticles under the microscope.
3. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug (Wt): Lyse a known amount of nanoparticles using a suitable solvent to release the encapsulated this compound.
-
Free Drug (Wf): Centrifuge the nanoparticle suspension and measure the amount of this compound in the supernatant.
-
Quantification: Determine the concentration of this compound in both samples using a validated HPLC method. A C18 column with a mobile phase of methanol and water is often used for quassinoids.[12][13]
-
Calculations:
-
Drug Loading (%) = (Wt - Wf) / (Weight of Nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Wt - Wf) / Wt x 100
-
-
Protocol 4: In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., pancreatic, lung, breast cancer cells)
-
Cell culture medium and supplements
-
This compound-loaded nanoparticles, empty nanoparticles (placebo), and free this compound solution
-
MTT or similar cell viability assay kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each treatment group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the development and evaluation of this compound nanoparticles.
Caption: Inferred mechanism of action of this compound in cancer cells.
Disclaimer: The provided protocols and data are intended for research purposes only and should be adapted and validated for specific experimental conditions. The signaling pathway for this compound is inferred from studies on related compounds and requires direct experimental verification.
References
- 1. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Medicinal Activities and Nanomedicine Delivery Strategies for Brucea javanica Oil and Its Molecular Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of solid lipid nanoparticles-loaded drugs in parasitic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 13. Preparation of finasteride capsules-loaded drug nanoparticles: formulation, optimization, in vitro, and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Signaling Pathways Modulated by Bruceine J
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruceine J belongs to the quassinoid family, a group of natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids, including the extensively studied bruceine A and bruceine D, have demonstrated significant anti-cancer properties by modulating key cellular signaling pathways.[1][2] Western blot analysis is an indispensable immunodetection technique for elucidating the molecular mechanisms underlying the therapeutic effects of compounds like this compound. It allows for the precise measurement of changes in the expression and phosphorylation status of specific proteins within critical signaling cascades. This document provides detailed protocols and application notes for investigating the impact of this compound on major cancer-related signaling pathways, drawing upon findings from closely related and well-researched bruceines.
Key Signaling Pathways Affected by Bruceines
Bruceines exert their anti-neoplastic effects by intervening in multiple signaling pathways that are often dysregulated in cancer. Western blot is the primary method used to quantify these molecular changes.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[3][4] Studies on bruceine A and D have shown that they effectively suppress this pathway.[2][5] Treatment with bruceine A has been observed to decrease the phosphorylation of both PI3K and Akt in a dose-dependent manner in colon cancer cells.[5] This inhibition leads to downstream effects, including cell cycle arrest and the induction of apoptosis.[5][6]
JAK/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway plays a crucial role in tumor cell proliferation, survival, and metastasis.[7] Constitutive activation of STAT3 is frequently observed in various cancers, including osteosarcoma and hepatocellular carcinoma.[7][8] Bruceine D has been shown to reverse the constitutive activation of the JAK2/STAT3 pathway.[1] This is achieved by decreasing the phosphorylation of both JAK2 and STAT3 and upregulating the protein level of SHP1, a negative regulator of STAT3.[1][7] In hepatocellular carcinoma, bruceine D disrupts the interaction between Hsp70 and STAT3, leading to reduced STAT3 phosphorylation and the suppression of its downstream targets like MCL-1 and survivin.[8][9][10]
MAPK Pathways (JNK & p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are critical in regulating cellular responses to stress, inflammation, and apoptosis.[1] Activation of the JNK and p38-MAPK pathways can induce apoptosis and suppress tumor growth.[11][12] Bruceine D has been found to stimulate the phosphorylation of JNK in non-small cell lung cancer cells, and inhibition of JNK alleviates the anti-cancer effects of bruceine D.[13] Similarly, in pancreatic cancer cells, bruceine D induces apoptosis through the activation of the p38-MAPK signaling pathway.[11]
Quantitative Data Summary from Western Blot Analyses
The following tables summarize the dose-dependent effects of bruceines on key signaling proteins in various cancer cell lines, as determined by Western blot.
Table 1: Effect of Bruceine A on PI3K/Akt Pathway Proteins in Colon Cancer Cells [5]
| Target Protein | Cell Line | Bruceine A Conc. (nM) | Fold Change vs. Control (p-Protein/Total Protein) |
|---|---|---|---|
| p-PI3K | HCT116 | 25 | ~0.6x |
| 50 | ~0.3x | ||
| p-Akt | HCT116 | 25 | ~0.7x |
| 50 | ~0.4x | ||
| p-PI3K | CT26 | 200 | ~0.8x |
| 400 | ~0.5x | ||
| p-Akt | CT26 | 200 | ~0.7x |
| | | 400 | ~0.4x |
Table 2: Effect of Bruceine D on Apoptosis and STAT3 Pathway Proteins [7]
| Target Protein | Cell Line | Bruceine D Conc. | Observation |
|---|---|---|---|
| Cleaved Caspase 3 | MNNG/HOS | Dose-dependent | Increased |
| Bcl-2 | MNNG/HOS | Dose-dependent | Decreased |
| p-JAK2 | U-2 OS | Dose-dependent | Decreased |
| p-STAT3 (Y705) | U-2 OS | Dose-dependent | Decreased |
| SHP1 | U-2 OS | Dose-dependent | Increased |
Experimental Protocols
Protocol: Western Blot for p-Akt and Total Akt
This protocol details the steps to analyze the effect of this compound on Akt phosphorylation in a selected cancer cell line.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116) in 6-well plates at a density of 5x10⁵ cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction (Lysis):
-
Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract) and store it at -80°C.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Signal Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To normalize the data, strip the membrane and re-probe with a primary antibody for total Akt, followed by a loading control like β-actin or GAPDH.
-
Calculate the ratio of p-Akt to total Akt for each treatment condition.
Conclusion
Western blot is a powerful and essential technique for characterizing the mechanism of action of investigational anti-cancer compounds like this compound. By providing quantitative data on protein expression and activation status, this method allows researchers to map the specific signaling pathways targeted by the drug. The evidence from related quassinoids strongly suggests that this compound likely inhibits critical pro-survival pathways such as PI3K/Akt/mTOR and JAK/STAT3, while potentially activating pro-apoptotic pathways like JNK and p38 MAPK. The protocols and data presented here serve as a comprehensive guide for professionals in cancer research and drug development to effectively utilize Western blot analysis in their investigations of this compound and other novel therapeutic agents.
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 7. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 | springermedizin.de [springermedizin.de]
- 9. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of the Anti-inflammatory Effects of Bruceine J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine J is a quassinoid compound isolated from the seeds of Brucea javanica, a plant traditionally used in Chinese medicine to treat various ailments, including inflammatory conditions.[1][2] Quassinoids have garnered significant interest for their diverse pharmacological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][2] The inflammatory response is a complex biological process involving the activation of various signaling pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Chronic inflammation is implicated in the pathogenesis of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research.
This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in vitro. The methodologies described herein focus on evaluating the inhibitory potential of this compound on key inflammatory mediators and elucidating its mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Data Presentation
Due to a lack of publicly available quantitative data specifically for this compound's anti-inflammatory effects, the following tables provide an illustrative structure for data presentation. Researchers should replace the example data with their experimental results.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control | - | 1.2 ± 0.2 | - | |
| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 | |
| This compound + LPS | 1 µM | 20.1 ± 1.1 | 22.1 | |
| This compound + LPS | 5 µM | 13.5 ± 0.9 | 47.7 | |
| This compound + LPS | 10 µM | 7.2 ± 0.5 | 72.1 | Example: 5.8 |
| This compound + LPS | 25 µM | 3.1 ± 0.3 | 88.0 | |
| Dexamethasone (10 µM) + LPS | - | 4.5 ± 0.4 | 82.6 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration | Concentration (pg/mL) | % Inhibition | IC₅₀ (µM) |
| TNF-α | Control | - | 50 ± 8 | - | |
| LPS (1 µg/mL) | - | 1250 ± 98 | 0 | ||
| This compound + LPS | 1 µM | 980 ± 75 | 21.6 | ||
| This compound + LPS | 5 µM | 610 ± 52 | 51.2 | ||
| This compound + LPS | 10 µM | 320 ± 30 | 74.4 | Example: 4.9 | |
| This compound + LPS | 25 µM | 150 ± 18 | 88.0 | ||
| IL-6 | Control | - | 35 ± 5 | - | |
| LPS (1 µg/mL) | - | 980 ± 72 | 0 | ||
| This compound + LPS | 1 µM | 750 ± 61 | 23.5 | ||
| This compound + LPS | 5 µM | 450 ± 39 | 54.1 | ||
| This compound + LPS | 10 µM | 210 ± 22 | 78.6 | Example: 4.2 | |
| This compound + LPS | 25 µM | 95 ± 11 | 90.3 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory effects.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Use concentrations of this compound that show >90% cell viability for subsequent experiments.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a positive control (e.g., Dexamethasone).
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation.
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, and phospho-JNK. Also, probe for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Caption: Putative signaling pathways modulated by this compound in LPS-stimulated macrophages.
References
Application Note & Protocol: Establishing a Stable Bruceine J Solution for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine J belongs to the quassinoid family of natural products, a class of compounds isolated from plants of the Brucea genus. Quassinoids, including the well-studied analogues Bruceine A and Bruceine D, have garnered significant interest in oncological research due to their potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3] These compounds have been shown to modulate multiple key signaling pathways implicated in cancer progression, such as the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[2][4] A critical prerequisite for obtaining reliable and reproducible results in in-vitro studies is the preparation of a stable and homogenous drug solution. Due to the hydrophobic nature of many quassinoids, achieving and maintaining their solubility in aqueous cell culture media presents a significant challenge.[5] This application note provides a detailed protocol for the preparation, storage, and application of a stable this compound solution for cell culture experiments, ensuring consistent experimental outcomes.
Data Presentation
Table 1: Solubility and Stability of Bruceine Analogs
| Property | Solvent/Condition | Observation | Reference |
| Solubility | Water | Poor | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][6][7] | |
| Stock Solution Stability | DMSO at 2-8°C or -20°C | Stable | [1][6][7] |
| Working Solution Stability | Freshly prepared in culture media for each experiment | Recommended to avoid degradation and interaction with media components | [1][7][8] |
Table 2: Exemplary IC50 Values of Bruceine Analogs in Cancer Cell Lines (72h treatment)
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 | [1][7] |
| Bruceine D | H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 | [1][7] |
| Bruceine D | PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 | [1][7] |
| Bruceine D | HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 | [1][7] |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 | [6] |
| Bruceine A | HCT116 | Colon Cancer | 0.026 (µM) | [2] |
| Bruceine A | CT26 | Colon Cancer | 0.229 (µM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). It is advisable to start with a small volume of DMSO and add more if needed to ensure complete dissolution.
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary for a DMSO stock, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is also acceptable.[1][7]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If the desired final concentration is very low, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or sterile PBS.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and not the other way around to prevent precipitation.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[9][10] A control group treated with the same concentration of DMSO without the drug should always be included in experiments.[1][7]
-
Immediate Use: It is highly recommended to prepare the working solution fresh for each experiment to ensure stability and prevent degradation of the compound in the aqueous environment of the cell culture medium.[1][7]
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of Bruceine J in DMSO at -20°C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruceine J is a quassinoid, a class of natural products isolated from plants of the family Simaroubaceae. Like other bruceines, it is investigated for various pharmacological activities, including potential anticancer effects. For in vitro studies and high-throughput screening, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The long-term stability of these stock solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation of the compound can lead to a loss of potency and the generation of confounding artifacts. This document provides an overview of the potential stability issues for this compound in DMSO and a detailed protocol for researchers to establish its long-term stability at -20°C.
Factors Influencing this compound Stability in DMSO
-
Chemical Structure: this compound, like other quassinoids such as bruceine A and D, possesses several functional groups susceptible to degradation[1][2][3][4][5]. The most notable are the ester functionalities.
-
Hydrolysis: The ester groups in the this compound molecule are susceptible to hydrolysis, a reaction that can be catalyzed by trace amounts of water or acids/bases[6][7]. DMSO is notoriously hygroscopic and readily absorbs atmospheric moisture. This "wet" DMSO can facilitate the hydrolysis of esters over time, even at low temperatures[8]. While the rate is significantly reduced at -20°C compared to room temperature, degradation can still occur over extended periods. Studies have shown that water is a more significant factor in compound loss in DMSO than oxygen[9][10].
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce atmospheric moisture and oxygen, potentially accelerating degradation[11][12]. Studies on diverse compound libraries indicate that while many compounds are stable over multiple freeze-thaw cycles, sensitive molecules can be affected[9][10][11].
Data Presentation
Direct quantitative data on the long-term stability of this compound in DMSO at -20°C is not publicly available. The following table is provided as a template for researchers to systematically record their own stability data using the protocol outlined below.
Table 1: Stability Assessment of this compound in DMSO at -20°C
| Time Point | % Initial Concentration Remaining (Mean ± SD) | Purity by HPLC-UV (%) | Appearance of Degradants (Yes/No) |
| T = 0 | 100% | 99.8% | No |
| 1 Month | Record Data | Record Data | Record Data |
| 3 Months | Record Data | Record Data | Record Data |
| 6 Months | Record Data | Record Data | Record Data |
| 12 Months | Record Data | Record Data | Record Data |
| 24 Months | Record Data | Record Data | Record Data |
Protocol: Determination of Long-Term Stability of this compound in DMSO
This protocol describes a systematic approach to evaluate the stability of this compound in DMSO when stored at -20°C over a period of up to two years.
1. Materials and Reagents
-
This compound (solid, highest purity available)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9% purity, <0.1% water)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Inert gas (Argon or Nitrogen)
-
Low-volume, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or Mass Spectrometer, MS)
-
-20°C freezer (calibrated and monitored)
2. Experimental Workflow Diagram
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
3. Detailed Procedure
3.1. Preparation of Stock Solution (T=0)
-
Handle anhydrous DMSO in a low-humidity environment (e.g., glove box or under a stream of inert gas) to minimize water absorption.
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This high concentration helps improve stability[12]. Ensure complete dissolution using gentle vortexing.
-
Immediately aliquot the stock solution into the pre-labeled amber glass vials. Fill vials to minimize headspace and blanket with inert gas before sealing tightly. Prepare enough aliquots for all planned time points in triplicate.
3.2. Initial Analysis (T=0)
-
Immediately after preparation, take three T=0 aliquots.
-
Prepare samples for HPLC analysis by diluting with the initial mobile phase to a suitable concentration (e.g., 10-100 µM).
-
Analyze using a validated, stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for this compound (determine by UV scan, e.g., 220-280 nm).
-
Injection Volume: 10 µL
-
-
-
Record the peak area and purity of the this compound peak. This will serve as the 100% reference point. Check for any existing impurities or degradants.
3.3. Storage
-
Place the remaining sealed and labeled aliquots in a designated, calibrated -20°C freezer.
-
It is advisable to include control samples, such as aliquots stored at 4°C and room temperature (in the dark), to simulate accidental storage deviations and provide accelerated degradation data.
3.4. Analysis at Subsequent Time Points
-
At each scheduled time point (e.g., 1, 3, 6, 12, 24 months), remove three aliquots from the -20°C freezer.
-
Allow the vials to thaw completely and equilibrate to room temperature before opening to prevent condensation.
-
Prepare and analyze the samples by HPLC using the exact same method and conditions as the T=0 analysis.
-
Calculate the remaining percentage of this compound by comparing the mean peak area to the mean peak area at T=0.
-
Assess the chromatogram for any new peaks, which would indicate the formation of degradation products.
4. Data Analysis and Interpretation
-
A compound is generally considered stable if its concentration remains above 90% of the initial concentration, with no significant formation of degradation products.
-
Plot the percentage of this compound remaining against time to visualize the degradation kinetics.
-
Based on this data, establish a recommended shelf-life for this compound stock solutions under these specific storage conditions.
5. Signaling Pathway Context
This compound is often studied in the context of cancer research. Its mechanism of action may involve the modulation of key cellular signaling pathways that control cell proliferation, apoptosis (programmed cell death), and survival. The diagram below illustrates a simplified, hypothetical pathway where a compound like this compound might act. Understanding these pathways is crucial for interpreting experimental results obtained using the compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruceine A | C26H34O11 | CID 160006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bruceine D | C20H26O9 | CID 441788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bruceine I | C22H28O9 | CID 21126551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enhancing the Bioavailability of Bruceine J: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceine J, a quassinoid compound isolated from Brucea javanica, has demonstrated significant potential in various pharmacological applications, including anticancer and anti-inflammatory activities. However, its clinical translation is significantly hampered by poor aqueous solubility and low oral bioavailability, estimated to be less than 6%.[1][2] This document provides detailed application notes and experimental protocols for two prominent techniques to enhance the bioavailability of this compound: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Liposomal Encapsulation. As there is a notable lack of specific research on this compound, the protocols and data presented herein are adapted from studies on the closely related and structurally similar quassinoid, Bruceine D. Researchers should consider these protocols as a starting point and optimize them for this compound.
Introduction to Bioavailability Enhancement Techniques
The low oral bioavailability of this compound is primarily attributed to its poor water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption. To overcome this challenge, advanced drug delivery systems can be employed to improve its solubility and permeability.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant, into which the lipophilic drug is dissolved. Upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids, these systems spontaneously form fine oil-in-water nanoemulsions with droplet sizes typically under 200 nm.[3] The small droplet size provides a large interfacial area for drug release and absorption, thereby enhancing bioavailability.[3][4]
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it would be entrapped within the lipid bilayer.[5] Liposomes can protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[6]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of Bruceine D administered as a suspension versus a SNEDDS formulation in rats. This data illustrates the potential for significant bioavailability enhancement using nanoformulation techniques, which is anticipated to be similar for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Bruceine D - Suspension | 3 | 108.36 | 1.58 | 251.34 | 100 |
| Bruceine D - SNEDDS | 3 | 258.34 | 1.08 | 703.51 | ~280 |
Data adapted from a study on Bruceine D by Dou et al., 2018.[7]
Experimental Protocols
Protocol for Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from a successful formulation for Bruceine D.[8][9]
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (Oil phase)
-
Polyoxyl 35 Castor Oil (Kolliphor® EL) or similar surfactant
-
Propylene glycol (Co-surfactant)
-
Magnetic stirrer
-
Glass vials
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient.
-
Shake the mixtures in a water bath at 37°C for 24 hours.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram.
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
Titrate each mixture with water and observe the formation of nanoemulsions.
-
The region in the phase diagram that forms clear and stable nanoemulsions represents the optimal concentration range.
-
-
Preparation of this compound-SNEDDS:
-
Based on the optimized ratio from the phase diagram (a starting point adapted from Bruceine D studies is a weight ratio of 4:2:1 for surfactant:co-surfactant:oil), accurately weigh the components.[8]
-
First, dissolve the calculated amount of this compound in the MCT oil with gentle heating and stirring.
-
Add the surfactant (e.g., Kolliphor® EL) and co-surfactant (propylene glycol) to the oil-drug mixture.
-
Stir the mixture on a magnetic stirrer at room temperature until a clear and homogenous solution is obtained.
-
Store the resulting this compound-SNEDDS pre-concentrate in a sealed glass vial at room temperature.
-
Characterization of this compound-SNEDDS:
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential: Dilute the SNEDDS pre-concentrate with water (e.g., 1:100) and measure the droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Morphology: Observe the shape and surface morphology of the nanoemulsion droplets using transmission electron microscopy (TEM).
-
Drug Content and Encapsulation Efficiency: Determine the concentration of this compound in the SNEDDS formulation using a validated HPLC method.
Protocol for Preparation of this compound Liposomes by Thin-Film Hydration
This is a general protocol that needs to be optimized for this compound.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (organic solvents)
-
Phosphate-buffered saline (PBS, pH 7.4) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
-
Round-bottom flask
Procedure:
-
Preparation of the Lipid Film:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized, with a common starting point being 2:1.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Add the aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension needs to be downsized.
-
Sonication: Sonicate the MLV suspension using a probe sonicator on ice to prevent overheating. The duration and power of sonication will need to be optimized.
-
Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a liposome extruder. This method generally produces a more uniform size distribution.
-
Characterization of this compound Liposomes:
-
Particle Size, PDI, and Zeta Potential: Analyze the liposomal suspension using a DLS instrument.
-
Morphology: Visualize the liposomes using TEM.
-
Encapsulation Efficiency (%EE):
-
Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of encapsulated drug and the total drug amount.
-
Calculate the %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100.
-
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for evaluating the oral bioavailability of this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound suspension (control group)
-
This compound-SNEDDS or this compound-Liposomes (test group)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
Validated analytical method for this compound quantification in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12 hours) with free access to water before drug administration.
-
-
Drug Administration:
-
Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the this compound nanoformulation.
-
Administer the formulations orally via gavage at a predetermined dose (e.g., 3 mg/kg of this compound).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.[10]
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.
-
Calculate the relative bioavailability of the nanoformulation compared to the suspension using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) x 100.
-
Protocol for HPLC-MS/MS Quantification of this compound in Rat Plasma
This protocol is adapted from methods used for other quassinoids.[10]
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Internal standard (IS) - a structurally similar compound not present in the sample (e.g., another quassinoid like eurycomanone).[10]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion > product ion) for this compound and the internal standard by infusing standard solutions into the mass spectrometer.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank rat plasma.
-
Process the calibration standards and samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Bruceines
Bruceine compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways identified are the PI3K/Akt and MAPK pathways.
Caption: PI3K/Akt signaling pathway inhibition by this compound.
Caption: MAPK/JNK signaling pathway activation by this compound.
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates the overall workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Workflow for enhancing this compound bioavailability.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to begin enhancing the oral bioavailability of this compound. Both SNEDDS and liposomal formulations offer promising strategies to overcome the solubility and absorption challenges associated with this potent natural compound. It is crucial to reiterate that these protocols, largely based on studies of Bruceine D, will require systematic optimization for this compound to achieve the desired physicochemical properties and in vivo performance. Successful formulation development holds the key to unlocking the full therapeutic potential of this compound for clinical applications.
References
- 1. Preparation of liposomal brucine and its pharmaceutical/pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self Nano-emulsifying drug delivery system (SNEDDS) | PDF [slideshare.net]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Self-nanoemulsifying drug delivery system of bruceine D: a new approach for anti-ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS/MS method for bioavailability study of bruceines D & E in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bruceine J Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of bruceine J.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound, a quassinoid, possesses a complex, multi-ring structure rich in carbon-hydrogen bonds, making it predominantly lipophilic (fat-soluble) and inherently poorly soluble in water. This characteristic is common among many natural product compounds and presents a significant hurdle for its use in in vitro and in vivo experimental systems.[1][2]
Q2: What is a good starting solvent to dissolve this compound for in vitro studies?
A2: For in vitro experiments, dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other poorly soluble quassinoids.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in cell culture media to the desired final concentration.
Q3: What is the maximum permissible concentration of DMSO in cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and off-target effects.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Media below for detailed steps to resolve this problem.
Troubleshooting Guide: Precipitation in Aqueous Media
Encountering precipitation of this compound in your experimental setup can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The inherent hydrophobicity of this compound is the primary reason for its poor solubility in water-based solutions. |
| Solvent Shock | Rapidly adding a concentrated DMSO stock of this compound to an aqueous medium can cause the compound to crash out of solution. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the final aqueous medium. |
| Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[3][4] |
| Temperature Effects | Temperature can influence the solubility of compounds. Adding a cold stock solution to warmer media can sometimes induce precipitation.[1] |
Experimental Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Advanced Solubilization Strategies
For applications requiring higher concentrations of this compound or for in vivo studies where DMSO may not be suitable, advanced formulation strategies can be employed.
Liposomal Formulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. For this compound, it would be entrapped within the hydrophobic lipid bilayer.
Quantitative Data for a Generic Liposomal Formulation:
| Parameter | Typical Value |
| Average Diameter | 100 - 200 nm[2] |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 80% |
| Drug Loading | 1 - 5% (w/w) |
Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation [5][6]
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
Nanoparticle Formulation
Encapsulating this compound into polymeric nanoparticles can improve its solubility, stability, and bioavailability.
Quantitative Data for a Generic Nanoparticle Formulation:
| Parameter | Typical Value |
| Average Diameter | 100 - 300 nm[2] |
| Polydispersity Index (PDI) | < 0.3 |
| Encapsulation Efficiency | > 70% |
| Drug Loading | 5 - 20% (w/w) |
Experimental Protocol: Emulsion-Solvent Evaporation Method for Nanoparticle Preparation
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.[7]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[8][9]
Quantitative Data for a Generic Cyclodextrin Complex:
| Parameter | Typical Value |
| Molar Ratio (this compound:Cyclodextrin) | 1:1 or 1:2 |
| Solubility Enhancement | 10- to 1000-fold[9] |
Experimental Protocol: Co-precipitation Method for Cyclodextrin Inclusion Complex Preparation [10]
-
Dissolution: Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous solution.
-
Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution with constant stirring.
-
Complexation: Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Isolation: Remove the solvent, often by lyophilization (freeze-drying), to obtain the solid this compound-cyclodextrin inclusion complex powder.
Signaling Pathways and Experimental Workflows
This compound and related quassinoids have been shown to exert their biological effects, particularly in cancer cells, through the modulation of key signaling pathways.
PI3K/Akt Signaling Pathway Inhibition by Bruceine Analogs:
Caption: this compound can inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis.[11][12]
MAPK/JNK Signaling Pathway Activation Leading to Apoptosis:
Caption: this compound can induce reactive oxygen species (ROS) production, which in turn activates the JNK/MAPK pathway to promote apoptosis.[13][14]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Medicinal Activities and Nanomedicine Delivery Strategies for Brucea javanica Oil and Its Molecular Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 7. Nanoparticulate delivery of novel drug combination regimens for the chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization, Toxicity and Pharmacodynamics of the Inclusion Complex of Brucea javanica Oil with β-cyclodextrin Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in bruceine J cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bruceine J cytotoxicity assays. Given the limited specific data on this compound, much of the guidance is extrapolated from studies on the closely related and structurally similar quassinoids, bruceine A and bruceine D. It is crucial to perform pilot experiments to optimize and validate these recommendations for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for this compound?
A1: While specific IC50 values for this compound are not widely published, data from the related compounds bruceine A and bruceine D can provide a starting point. These compounds typically exhibit cytotoxicity in the nanomolar to low micromolar range, depending on the cell line and exposure time. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal range for your specific cell line.[1][2][3][4]
Q2: How should I prepare and store this compound for cytotoxicity assays?
A2: this compound, like other quassinoids, should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For bruceine D, it is recommended to dissolve it in DMSO and store it at 2-8°C.[5][6] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5][6] Prepare fresh dilutions in culture medium for each experiment.
Q3: What is the primary mechanism of this compound-induced cytotoxicity?
A3: Based on studies of related bruceines like bruceine D and A, this compound is likely to induce apoptosis (programmed cell death).[5][7][8] This is often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the MAPK (p38, JNK) and PI3K/Akt pathways.[3][5][8][9]
Q4: Can this compound interfere with the cytotoxicity assay itself?
A4: It is possible for compounds to interfere with assay reagents. For tetrazolium-based assays like MTT and MTS, colored compounds or those with strong reducing or oxidizing properties can lead to false results. While there is no specific report of this compound interference, it is good practice to include a "compound only" control (wells with this compound in media but no cells) to check for any direct reduction of the assay reagent.
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of replicates. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all pipetting steps. |
| Edge Effects | Avoid using the outer wells of a 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | After adding the solubilization solution (e.g., DMSO), ensure complete mixing by pipetting up and down or using a plate shaker until no visible crystals remain. |
Issue 2: No Dose-Dependent Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider range of serial dilutions in a pilot experiment (e.g., logarithmic dilutions from 1 nM to 100 µM). |
| Insufficient Incubation Time | The cytotoxic effects of bruceine compounds are time-dependent.[5] Extend the incubation period (e.g., 24h, 48h, 72h) to allow for the induction of apoptosis. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a positive control known to induce apoptosis in your chosen cell line. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Limit the exposure of the compound to light and elevated temperatures. |
Issue 3: High Background Absorbance
| Potential Cause | Troubleshooting Step |
| Contamination | Visually inspect plates for microbial contamination. Use sterile techniques and reagents. |
| Phenol Red in Media | Phenol red can interfere with absorbance readings. Use phenol red-free media if possible. |
| Compound Interference | Run a "compound only" control to assess if this compound directly reacts with the assay reagent. |
Quantitative Data Summary
The following tables summarize IC50 values for the related quassinoids, bruceine A and bruceine D, in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Bruceine A in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| HCT116 | Colon Cancer | 48 | 26.12 ± 2.83 |
| CT26 | Colon Cancer | 48 | 229.26 ± 12 |
Data extracted from a study on bruceine A.[4]
Table 2: IC50 Values of Bruceine D in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |
| A549 | Non-Small Cell Lung | 72 | 1.01 ± 0.11 |
| H1650 | Non-Small Cell Lung | 72 | 1.19 ± 0.07 |
| PC-9 | Non-Small Cell Lung | 72 | 2.28 ± 1.54 |
| HCC827 | Non-Small Cell Lung | 72 | 6.09 ± 1.83 |
| T24 | Bladder Cancer | 72 | 7.65 ± 1.2 |
| MCF-7 | Breast Cancer | 72 | Not specified, dose-dependent inhibition |
| Hs 578T | Breast Cancer | 72 | ~0.71 µM (converted from µM) |
Data compiled from studies on bruceine D.[1][2][5]
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted from methodologies used for bruceine D.[1][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the overnight medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for a typical MTT-based cytotoxicity assay with this compound.
Troubleshooting Logic for Inconsistent Cytotoxicity Results
Caption: A logical flow for troubleshooting common issues in cytotoxicity assays.
Signaling Pathway of Bruceine-Induced Apoptosis
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 5. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in Western blots for bruceine J targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Western blots for detecting the targets of bruceine J and its related compounds.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
High background and weak signals are common challenges in Western blotting. The following guide provides a systematic approach to identify and resolve these issues.
Issue 1: High Background
A high background can obscure the specific signal of your target protein, making data interpretation difficult. It can manifest as a uniform dark haze or non-specific bands.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize your blocking agent. If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for detecting phosphorylated proteins, as milk contains phosphoproteins that can cause interference.[1] Increase the concentration of the blocking agent (e.g., from 5% to 7%) and/or extend the blocking time.[2] Adding a mild detergent like Tween 20 to the blocking buffer can also help.[2][3] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[4] Start with the manufacturer's recommended dilution and perform a dilution series.[5] |
| Inadequate Washing | Increase the number and duration of wash steps after both primary and secondary antibody incubations.[1][4] A standard protocol is three washes of 5-10 minutes each, but this can be increased to four or five washes of 10-15 minutes.[1] Ensure the wash buffer contains a detergent like Tween 20.[1] |
| Membrane Issues | Polyvinylidene difluoride (PVDF) membranes can sometimes have a higher propensity for background compared to nitrocellulose.[1][4] Consider switching to a nitrocellulose membrane.[1][4] Crucially, never allow the membrane to dry out at any stage of the process, as this can lead to irreversible, non-specific antibody binding.[1][3] |
| Non-specific Secondary Antibody Binding | To check for this, run a control experiment where the primary antibody incubation step is omitted.[2] If bands still appear, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody that has been cross-adsorbed to minimize reactivity with off-target species.[2] |
| Contaminated Buffers | Ensure all buffers are freshly prepared and filtered to remove any particulates that could settle on the membrane and cause a speckled background.[3][6] |
Issue 2: Weak or No Signal
A faint or absent signal for your target protein can be equally frustrating. Here are some common causes and their solutions.
| Possible Cause | Recommended Solution |
| Low Protein Expression | The target protein may be expressed at low levels in your sample.[7] Increase the amount of protein loaded onto the gel; a minimum of 15 µg of protein per lane is often recommended for cell lysates.[8][9] For very low abundance proteins, consider enriching your sample through techniques like immunoprecipitation.[9] |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low.[8] Titrate the antibodies to find the optimal dilution.[9] You can also try increasing the incubation time, for instance, by incubating the primary antibody overnight at 4°C.[9] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[9] Ensure there are no air bubbles between the gel and the membrane during the transfer setup.[9] For low molecular weight proteins (<20kDa), consider using a membrane with a smaller pore size (0.22 µm) and a Tris-tricine gel system.[9] |
| Protein Degradation | Always prepare fresh lysates and keep them on ice.[2][10] Crucially, add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target protein.[2][7][8] |
| Antibody Incompatibility | Ensure your primary and secondary antibodies are compatible (e.g., if the primary antibody was raised in a rabbit, use an anti-rabbit secondary antibody). |
| Inactive Detection Reagent | Check the expiration date of your chemiluminescent substrate. Use a substrate with higher sensitivity for detecting low-abundance proteins. |
Experimental Workflow for Signal-to-Noise Optimization
The following diagram illustrates a systematic workflow for troubleshooting and optimizing your Western blot experiments to achieve a better signal-to-noise ratio.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. Western Blot Doctor™ — Blot Background Problems | Bio-Rad [bio-rad.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biocompare.com [biocompare.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. You are being redirected... [prosci-inc.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. blog.addgene.org [blog.addgene.org]
dealing with bruceine J precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Bruceine J, focusing on the common issue of stock solution precipitation.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound stock solution precipitate?
A: Precipitation of compounds like this compound from stock solutions, typically in DMSO, can occur for several reasons. The most common factors include the stock solution being too concentrated, absorption of atmospheric water by the solvent (hygroscopic DMSO), improper storage temperatures, or repeated freeze-thaw cycles.[1][2][3]
Q2: I see a precipitate in my vial of this compound. What should I do?
A: First, verify the cause by following the troubleshooting guide below. To redissolve the precipitate, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate the vial until the solid is fully dissolved.[4] Always centrifuge the vial before opening to ensure any compound on the cap or walls is collected at the bottom.[5]
Q3: What is the best solvent for preparing this compound stock solutions?
A: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of quassinoids like this compound.[6][7] For some applications, methanol and chloroform can also be used.[8]
Q4: How should I store my this compound stock solution to prevent precipitation?
A: For long-term stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -80°C for up to a year. For short-term storage (up to one month), -20°C is acceptable.[6][7] Ensure vials are tightly sealed to prevent moisture absorption.
Q5: Can I use my precipitated solution for an experiment?
A: No. Using a solution with a visible precipitate will lead to inaccurate dosing and unreliable experimental results. The effective concentration of the supernatant will be lower than intended. The precipitate must be fully redissolved before use.
Troubleshooting Guide: Stock Solution Precipitation
Use this guide to diagnose and resolve precipitation issues with your this compound stock solution.
1. Was the correct solvent used?
-
Issue: this compound has poor solubility in aqueous solutions. Using buffers or water directly to create a stock solution will likely cause immediate precipitation.
-
Solution: Always prepare the primary stock solution in high-purity, anhydrous DMSO.[6][7] Subsequent dilutions into aqueous media for experiments should be done carefully and in a stepwise manner to avoid shocking the compound out of solution.[5]
2. Is the stock concentration too high?
-
Issue: Every compound has a solubility limit. Attempting to create a stock solution above this limit will result in precipitation, especially after temperature changes. While specific data for this compound is limited, related compounds like Bruceine D are soluble in DMSO at concentrations up to 82-100 mg/mL.[6][7]
-
Solution: Prepare the stock at a concentration known to be stable. If you are unsure, start with a lower concentration (e.g., 10 mM) and confirm solubility before preparing larger batches.
3. How was the stock solution stored and handled?
-
Issue: Repeated freeze-thaw cycles and moisture absorption by DMSO are primary causes of precipitation.[2] DMSO is highly hygroscopic; absorbed water reduces its solvating power for hydrophobic compounds.[2][6]
-
Solution:
-
Use Fresh Solvent: Always use newly opened or properly stored anhydrous DMSO.[6][7]
-
Aliquot: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.[7]
-
Seal Vials Tightly: Use vials with high-quality, tight-fitting caps.
-
Proper Storage: Store aliquots at -80°C for long-term stability.[6]
-
4. How was the working solution prepared?
-
Issue: Rapidly diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium can cause the compound to crash out of solution.
-
Solution: Perform serial or stepwise dilutions.[5] When preparing a working solution, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cell toxicity.[5] Adding the concentrated stock to a small volume of medium and mixing well before adding the rest of the volume can also help.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound precipitation.
Caption: A troubleshooting flowchart for diagnosing and solving this compound precipitation issues.
Data & Protocols
Solubility and Storage Data
Data for the closely related quassinoid, Bruceine D, is provided as a reference for handling this compound.
| Parameter | Solvent/Condition | Value & Notes | Citations |
| Solubility | DMSO | ~82-100 mg/mL | [6][7] |
| Methanol | Soluble | [8] | |
| Chloroform | Soluble | [8] | |
| Storage (Solid) | -20°C | Stable for ≥ 4 years | [8] |
| Storage (Stock) | -80°C in solvent | Stable for up to 1 year | [6] |
| -20°C in solvent | Stable for up to 1 month | [6][7] |
Note: Hygroscopic (moisture-absorbing) DMSO significantly reduces solubility. Always use fresh, anhydrous DMSO for best results.[6][7]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Disclaimer: This protocol is a general guideline. Please refer to the manufacturer's product data sheet for any specific instructions.
Materials:
-
This compound solid (Formula Weight to be confirmed from Certificate of Analysis)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene microcentrifuge vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Preparation: Before opening the vial of solid this compound, centrifuge it briefly (e.g., 1 minute at 5,000 x g) to ensure all powder is at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided.
-
Formula: Volume (L) = Mass (g) / (Formula Weight ( g/mol ) * 0.010 mol/L)
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use aliquots in sterile, tightly-sealed vials.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term use.
Mechanism of Action: Relevant Signaling Pathway
This compound belongs to the quassinoid family of natural products. Related compounds like Bruceine A and D have been shown to exert their anti-cancer effects by modulating key cellular signaling pathways, most notably the PI3K/Akt pathway , which is critical for cell survival, proliferation, and growth.[9][10] Inhibition of this pathway is a primary mechanism for inducing apoptosis in cancer cells.[10]
Simplified PI3K/Akt Signaling Pathway
The diagram below shows a simplified representation of the PI3K/Akt pathway and the likely point of inhibition by Bruceine compounds.
Caption: Inhibition of the PI3K/Akt signaling pathway by Bruceine compounds, leading to apoptosis.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. ziath.com [ziath.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up bruceine J isolation from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up isolation of Bruceine J from its natural source, Brucea javanica.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound isolation in a question-and-answer format.
Question: My crude extract shows a low concentration of this compound. How can I optimize the extraction process for a higher yield at a larger scale?
Answer:
Low yields of the target compound in the initial extract are a significant hurdle in scaling up. Several factors in your extraction protocol could be suboptimal for large-scale operations. Consider the following troubleshooting steps:
-
Solvent Selection and Polarity: this compound is a quassinoid, a class of compounds with a range of polarities. While laboratory-scale extractions might use a broad-polarity solvent like methanol or ethanol, for scale-up, a more selective solvent system can enrich the extract with this compound and reduce the burden on subsequent purification steps. Experiment with solvent systems of varying polarities. For instance, a sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like ethanol, can provide a more targeted extraction.
-
Solvent-to-Solid Ratio: At a larger scale, maintaining an effective solvent-to-solid ratio is crucial. Insufficient solvent will lead to incomplete extraction. Conversely, an excessively large volume will increase processing time and solvent costs. It is advisable to perform small-scale optimization studies to determine the optimal ratio before proceeding to a pilot or industrial scale.
-
Extraction Technique: Traditional methods like maceration or Soxhlet extraction can be inefficient and time-consuming for large quantities of plant material. Consider more advanced and efficient techniques that are amenable to scale-up:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is an environmentally friendly option that can offer high selectivity. However, the initial equipment cost is a consideration.
-
-
Raw Material Quality: The concentration of this compound can vary significantly in Brucea javanica seeds depending on the geographical source, harvesting time, and post-harvest processing. Ensure you are using high-quality, authenticated raw material. A quantitative analysis of the raw material using a validated HPLC method before extraction can save significant time and resources.
Question: I am facing difficulties in purifying this compound from the crude extract at a larger scale. The chromatographic separation is poor, and I'm using a large amount of solvent.
Answer:
Scaling up chromatography presents several challenges, including decreased resolution, increased solvent consumption, and higher costs. Here’s how to troubleshoot these issues:
-
Column Packing and Dimensions: Inconsistent column packing can lead to band broadening and poor separation. Ensure your large-scale column is packed uniformly. The geometry of the column (length-to-diameter ratio) also plays a crucial role and should be optimized for your specific separation.
-
Stationary Phase Selection: The choice of stationary phase is critical. For quassinoids, reversed-phase chromatography (e.g., C18) is commonly used. However, for large-scale purification, consider using stationary phases with larger particle sizes to reduce backpressure, at the cost of some resolution. You may also explore other types of chromatography, such as normal-phase or ion-exchange chromatography, depending on the impurity profile of your extract.
-
Gradient Optimization: A gradient elution that works well on an analytical scale may not be directly transferable to a preparative scale. The gradient profile often needs to be re-optimized to achieve the desired separation in a reasonable time with minimal solvent. Consider using a stepped gradient instead of a linear gradient to reduce solvent consumption.
-
Alternative Purification Techniques: Relying solely on chromatography for large-scale purification can be economically unfeasible. Consider incorporating other techniques to pre-purify the extract before the final chromatographic step:
-
Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively remove a significant portion of impurities, enriching the extract with this compound.
-
Crystallization: If this compound can be crystallized from the crude or partially purified extract, this can be a highly effective and scalable purification step.
-
Solid-Phase Extraction (SPE): Large SPE cartridges can be used to fractionate the crude extract and remove major classes of impurities before preparative HPLC.
-
Question: My final product shows signs of degradation. How can I ensure the stability of this compound during the scaled-up isolation process?
Answer:
The stability of the target molecule is a critical concern during long processing times at a larger scale. While specific stability data for this compound is limited, quassinoids, in general, can be susceptible to degradation under certain conditions.
-
Temperature Control: Many natural products are heat-sensitive. Prolonged exposure to high temperatures during extraction and solvent evaporation can lead to degradation. Use the lowest effective temperature for these steps. For solvent removal, techniques like rotary evaporation under vacuum are preferable to atmospheric distillation.
-
Light and Oxygen Exposure: Some phytochemicals are sensitive to light and oxidation. Protect your extracts and purified fractions from direct light by using amber glassware or covering your equipment. Purging storage vessels with an inert gas like nitrogen can help prevent oxidation.
-
Storage Conditions: Store your crude extracts, intermediate fractions, and final product at low temperatures (e.g., 4°C or -20°C) to minimize degradation. Ensure that storage containers are properly sealed to prevent solvent evaporation and contamination.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Brucea javanica seeds?
A1: The yield of pure this compound can vary significantly based on the quality of the raw material and the efficiency of the extraction and purification processes. While specific yield data for scaled-up isolation of this compound is not widely published, studies on the composition of Brucea javanica extracts can provide some context. For instance, a study on the ethanolic extract of B. javanica seeds reported the presence of several quassinoids, with their relative abundance varying.[2] An HPLC analysis of B. javanica has been developed to quantify related quassinoids like Bruceine D and H, which can be a useful tool for assessing the potential yield from a given batch of raw material.[3][4] A rough estimate for the total quassinoid content in the seeds is in the range of 0.1-1% of the dry weight. The final yield of pure this compound after a multi-step purification process will be a fraction of this.
Q2: What solvents are recommended for the large-scale extraction of this compound?
A2: For large-scale extraction, solvent choice is a balance between extraction efficiency, cost, safety, and environmental impact.
-
Ethanol and Methanol: These are commonly used in lab-scale extractions due to their broad solvency. Ethanol is generally preferred for industrial applications due to its lower toxicity compared to methanol.
-
Ethyl Acetate: This solvent is effective for extracting medium-polarity compounds like quassinoids and is relatively easy to remove.
-
"Green" Solvents: For environmentally friendly and potentially more selective extractions, consider:
-
Supercritical CO2: As mentioned in the troubleshooting guide, this is a non-toxic, non-flammable, and easily removable solvent.
-
Pressurized Hot Water Extraction (PHWE): This technique uses water at elevated temperatures and pressures, where its polarity can be modulated to selectively extract different classes of compounds. The choice of solvent will ultimately depend on the specific requirements of your process and the available equipment.
-
Q3: Are there any Good Manufacturing Practice (GMP) considerations for scaling up this compound isolation for pharmaceutical applications?
A3: Yes, if this compound is intended for use as an active pharmaceutical ingredient (API), the entire manufacturing process must comply with GMP guidelines. Key considerations include:
-
Raw Material Control: Sourcing from qualified vendors with proper identification and testing of the plant material is essential.
-
Process Validation: The entire isolation and purification process must be validated to ensure it consistently produces a product of the required purity and quality.
-
Equipment and Facility: The manufacturing facility and equipment must be designed and maintained to prevent contamination and cross-contamination.
-
Documentation: Detailed records of every step of the manufacturing process, from raw material receipt to final product release, must be maintained.
-
Quality Control: Stringent quality control testing of raw materials, in-process materials, and the final product is required to ensure identity, purity, and potency.
Quantitative Data
The following tables summarize available quantitative data relevant to the isolation of quassinoids from Brucea javanica. It is important to note that this data is from lab-scale experiments and should be used as a reference for planning and optimizing a scaled-up process.
Table 1: Quassinoid Content in Brucea javanica (Analytical Scale)
| Compound | Method | Concentration Range | Reference |
| Bruceine D | HPLC | 2.52-12.60 µg | [3][4] |
| Brusatol | HPLC | 2.19-10.95 µg | [3][4] |
| Bruceine H | HPLC | 2.91-14.55 µg | [3][4] |
Note: The values represent the linear range of detection in an analytical HPLC method and do not directly translate to the total content in the plant material.
Table 2: Extraction Yield from Brucea javanica Seeds (2 kg Scale)
| Solvent Fraction | Yield (g) | Yield (%) |
| Ethanol (initial extract) | 53.6 | 2.68 |
| n-Hexane | 18.1 | 0.91 |
| Water | 20.4 | 1.02 |
Data adapted from a study on the evaluation of antidiabetic and antioxidant properties of B. javanica seed extracts.[5] The yields are for crude fractions and not for pure this compound.
Experimental Protocols
The following is a generalized lab-scale protocol for the isolation of quassinoids from Brucea javanica seeds. This protocol can serve as a starting point for process development and scale-up.
Materials:
-
Dried and powdered Brucea javanica seeds
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Distilled water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
HPLC system for analysis
Procedure:
-
Extraction:
-
Macerate 1 kg of powdered B. javanica seeds with 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in 500 mL of distilled water.
-
Perform liquid-liquid extraction sequentially with 3 x 500 mL of n-hexane and then 3 x 500 mL of ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to be enriched with quassinoids.
-
Concentrate the ethyl acetate fraction to dryness under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing the compound of interest (as identified by comparison with a standard, if available).
-
-
Further Purification (if necessary):
-
The pooled fractions may require further purification using preparative HPLC or recrystallization to obtain pure this compound.
-
-
Analysis:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound, highlighting key stages and associated scale-up challenges.
Caption: A troubleshooting decision tree for addressing common challenges in the scaled-up isolation of this compound.
Caption: Logical relationships between key extraction parameters and their impact on the outcomes of this compound isolation.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09618F [pubs.rsc.org]
- 3. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Quantitative determination of contents of three components in Brucea javanica by HPLC]. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Bruceine J Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the toxicity of bruceine J in animal models. The information is presented in a question-and-answer format, offering detailed experimental protocols and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the toxicity of this compound in animal models?
A1: The main approaches to decrease the systemic toxicity of this compound involve the use of advanced drug delivery systems. These systems aim to alter the pharmacokinetic profile of the drug, leading to preferential accumulation at the target site (e.g., a tumor) and reduced exposure of healthy tissues. The most commonly investigated strategies include:
-
Liposomal Formulations: Encapsulating this compound within liposomes can shield healthy tissues from the free drug, thereby reducing systemic toxicity.
-
Nanoemulsions: Formulating this compound into nano-sized emulsions can improve its solubility and alter its biodistribution, potentially lowering its toxicity.
-
Polymer-Drug Conjugates: Covalently linking this compound to a biocompatible polymer can modify its pharmacokinetic properties, leading to a more favorable toxicity profile.
Q2: How effective are liposomal formulations in reducing this compound toxicity?
A2: Liposomal encapsulation has demonstrated significant success in reducing the toxicity of lipophilic compounds similar to this compound. For instance, studies on Brucea javanica oil (BJO), which contains this compound, have shown a marked decrease in acute toxicity when formulated in liposomes (BJOL) compared to the commercial emulsion (BJOE).
Quantitative Data Summary: Toxicity of BJOE vs. BJOL
| Formulation | Animal Model | LD50 (Median Lethal Dose) | Observations |
| BJOE (Emulsion) | Kunming Mice | 7.35 g/kg | Significant mortality observed. |
| BJOL (Liposomes) | Kunming Mice | > 12.70 g/kg | All mice survived at the highest tested dose.[1] |
This data clearly indicates that liposomal formulation significantly enhances the safety profile of BJO.
Q3: What are the potential challenges when encapsulating a hydrophobic drug like this compound into liposomes?
A3: Encapsulating hydrophobic drugs like this compound into the lipid bilayer of liposomes can present several challenges that may lead to low encapsulation efficiency. Common issues include:
-
Poor Drug-Lipid Interaction: The drug may not favorably partition into the lipid bilayer.
-
Drug Precipitation: The drug may precipitate out of the organic solvent during the formulation process.
-
Liposome Instability: The incorporation of the drug may destabilize the liposomal membrane.
Troubleshooting Low Encapsulation Efficiency:
-
Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid molar ratio to find the optimal concentration that maximizes encapsulation without compromising liposome stability.[2][3]
-
Lipid Composition: Experiment with different phospholipid compositions (e.g., varying chain lengths and saturation) and cholesterol content to enhance drug incorporation.
-
pH Gradient Loading (for ionizable drugs): While this compound is not readily ionizable, this active loading technique can be highly effective for other compounds and involves creating a pH gradient across the liposome membrane to drive drug accumulation.
-
Lyophilization and Rehydration: This technique can sometimes improve the encapsulation of hydrophobic drugs.
Troubleshooting Guides
Guide 1: Liposome Formulation of this compound via Thin-Film Hydration
This guide provides a step-by-step protocol for encapsulating this compound into liposomes using the thin-film hydration method, a common and effective technique.
Experimental Protocol: Thin-Film Hydration
-
Lipid/Drug Mixture Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[4] The selection of lipids and their molar ratio is a critical parameter to optimize for maximum drug loading and stability.
-
-
Thin Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature of the lipids.
-
-
Hydration:
-
Size Reduction (Homogenization):
-
To obtain unilamellar vesicles of a desired size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[7][8] Extrusion is generally preferred as it produces a more uniform size distribution.
-
Workflow for Liposome Formulation
Caption: Workflow for preparing this compound-loaded liposomes.
Guide 2: Nanoemulsion Formulation of this compound via High-Pressure Homogenization
This guide details the preparation of this compound nanoemulsions, which can enhance its bioavailability and potentially reduce toxicity.
Experimental Protocol: High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides). The choice of oil should be based on the solubility of this compound.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant and a co-surfactant. The selection and ratio of the surfactant and co-surfactant are critical for forming a stable nanoemulsion.[9][10][11]
-
-
Pre-emulsion Formation:
-
Coarsely mix the oil and aqueous phases using a high-shear mixer to form a pre-emulsion.
-
-
High-Pressure Homogenization:
Troubleshooting Nanoemulsion Instability (Ostwald Ripening):
-
Incorporate a Ripening Inhibitor: Add a highly water-insoluble compound (e.g., a long-chain triglyceride) to the oil phase to minimize the diffusion of oil molecules between droplets.[1][14]
-
Optimize Surfactant Concentration: Ensure sufficient surfactant is present to adequately cover the surface of the nanodroplets and prevent coalescence.[15][16]
-
Use a Gelling Agent: Incorporating a gelling agent into the continuous phase can increase viscosity and hinder droplet movement, thereby improving stability.[14]
Workflow for Nanoemulsion Formulation
References
- 1. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceine A Inhibits Cell Proliferation by Targeting the USP13/PARP1 Signalling Pathway in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymer conjugates as therapeutics: future trends, challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic quassinoids from Simaba cedron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the molecular pathophysiology of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 13. mdpi.com [mdpi.com]
- 14. Bruceine A Inhibits Cell Proliferation by Targeting the USP13/PARP1 Signalling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Nanoemulsion Fabrication Using Microfluidization: Role of Surfactant Concentration on Formation and Stability | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
impact of serum concentration on bruceine J activity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bruceine J in cell culture experiments. It includes troubleshooting guides and frequently asked questions to address common challenges, particularly focusing on the potential impact of serum concentration on its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell culture experiments?
A1: Based on published studies, the effective concentration of this compound and its analogs (like Bruceine D) can vary depending on the cell line. For initial cytotoxicity screenings, a broad range from nanomolar to micromolar is recommended. For example, IC50 values for Bruceine D have been reported to be around 0.5 and 0.6 µmol/L in H460 and A549 non-small cell lung cancer cells, respectively, after 48 hours of treatment[1]. For Bruceine A in colon cancer cell lines HCT116 and CT26, the IC50 values at 48 hours were 26.12 ± 2.83 nM and 229.26 ± 12 nM, respectively[2].
Q2: How does serum concentration potentially affect the activity of this compound?
A2: While specific studies on the effect of varying serum concentrations on this compound activity are not extensively available, general principles of in vitro pharmacology suggest a significant impact. Serum contains proteins like albumin that can bind to small molecules, potentially reducing their free concentration and bioavailability to the cells[3][4]. Therefore, a higher serum concentration could lead to a decreased apparent activity of this compound, resulting in a higher IC50 value. Conversely, experiments conducted in low-serum or serum-free media might show higher potency. It is crucial to maintain a consistent serum concentration throughout an experiment and across comparative studies.
Q3: What are the known signaling pathways affected by this compound and its analogs?
A3: this compound and its analogs, such as Bruceine D and A, have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating several key signaling pathways. These include the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways (including p38-MAPK, JNK, and ERK)[5][6][7][8]. They can also trigger the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspases[5].
Q4: Is this compound cytotoxic to non-cancerous cells?
A4: Some studies have shown that Bruceine D, a closely related compound, exerts only modest cytotoxicity on non-tumorigenic cells like Hs68 fibroblasts[6]. Similarly, Bruceine D did not show apparent toxicity in human umbilical vein cells (EA.hy926 or HUVECs) at concentrations effective against lung cancer cells[9]. Another study noted that Bruceine D had mild cytotoxic effects on human gastric mucosal epithelial GES-1 cells and WRL68 human hepatocyte cell line[10]. However, it is always recommended to test the cytotoxicity of this compound on relevant normal cell lines in your specific experimental system.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound between experiments.
-
Question: We are observing significant differences in the IC50 values of this compound in the same cell line across different experimental batches. What could be the cause?
-
Answer:
-
Inconsistent Serum Concentration: As discussed in the FAQs, variations in the concentration of fetal bovine serum (FBS) can alter the free fraction of this compound available to the cells, leading to shifts in IC50 values[3][11]. Ensure that the same batch and percentage of FBS are used for all related experiments.
-
Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is advisable to use cells within a consistent and low passage range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Compound Stability: Ensure that the stock solution of this compound is properly stored and that the compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions from a stable stock for each experiment.
-
Issue 2: Low or no apoptotic effect observed after this compound treatment.
-
Question: We are not seeing the expected increase in apoptosis after treating our cells with this compound, even at concentrations that reduce cell viability. Why might this be happening?
-
Answer:
-
Timing of Apoptosis Assay: The peak of apoptosis can be time-dependent. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your specific cell line after this compound treatment.
-
Method of Apoptosis Detection: Different assays measure different stages of apoptosis. For instance, Annexin V staining detects early apoptosis, while TUNEL assays or caspase activity assays detect later stages. Consider using multiple methods to confirm the apoptotic response.
-
Cell Line Resistance: The cell line you are using may be resistant to apoptosis induction through the specific pathway targeted by this compound. Consider investigating other forms of cell death, such as autophagy, which has also been associated with the activity of Bruceine analogs[7][8].
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Bruceine analogs on various cancer cell lines as reported in the literature. Note that the majority of these studies were conducted using a standard serum concentration of 10% FBS.
Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Serum Concentration |
| H460 | Non-small cell lung | 48 | 0.5 | 10% FBS[1] |
| A549 | Non-small cell lung | 48 | 0.6 | 10% FBS[1] |
| A549 | Non-small cell lung | 24 | 36.76 | 10% FBS[9] |
| A549 | Non-small cell lung | 48 | 17.89 | 10% FBS[9] |
| NCI-H292 | Non-small cell lung | 24 | 31.22 | 10% FBS[9] |
| NCI-H292 | Non-small cell lung | 48 | 14.42 | 10% FBS[9] |
| HepG2 | Hepatocellular carcinoma | 48 (hypoxia) | 8.34 | 10% FBS[12] |
| Huh7 | Hepatocellular carcinoma | 48 (hypoxia) | 1.89 | 10% FBS[12] |
| T24 | Bladder cancer | 72 | 7.65 ± 1.2 µg/mL | Not Specified |
Table 2: IC50 Values of Bruceine A in Colon Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Serum Concentration |
| HCT116 | Colon | 48 | 26.12 ± 2.83 | 10% FBS[2] |
| CT26 | Colon | 48 | 229.26 ± 12 | 10% FBS[2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from studies on the cytotoxicity of Bruceine A and D[2][13].
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is based on methods used to assess apoptosis induced by Bruceine D[9].
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Apoptotic signaling pathway induced by this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effect of beta-carotene in vitro is dependent on serum concentration and source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruceine D inhibits HIF-1α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/β-catenin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Bruceine J and Doxorubicin
In the landscape of anticancer drug discovery, both natural compounds and synthetic agents hold significant promise. This guide provides a detailed comparison of the anticancer activities of bruceine J, a quassinoid derived from Brucea javanica, and doxorubicin, a well-established chemotherapeutic drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Note on this compound: Direct experimental data specifically for this compound is limited in the currently available scientific literature. Therefore, this guide will utilize data from closely related and well-studied quassinoids from Brucea javanica, primarily bruceine A and bruceine D, to represent the anticancer potential of this class of compounds.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for bruceine A, bruceine D, and doxorubicin across various cancer cell lines.
Table 1: IC50 Values of Bruceine A and Bruceine D in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Duration of Treatment |
| Bruceine A | MIA PaCa-2 (Pancreatic) | 0.029 | 24 hours[1] |
| MCF-7 (Breast) | 0.182 ± 0.048 | 72 hours[1] | |
| MDA-MB-231 (Breast) | 0.228 ± 0.020 | 72 hours[1] | |
| HCT116 (Colon) | 0.02612 (26.12 nM) | 48 hours[2] | |
| CT26 (Colon) | 0.22926 (229.26 nM) | 48 hours[2] | |
| Bruceine D | Hs 578T (Triple-negative breast) | 0.71 ± 0.05 | 72 hours[3] |
| H460 (Non-small cell lung) | 0.5 | 48 hours[4] | |
| A549 (Non-small cell lung) | 0.6 | 48 hours[4] | |
| T24 (Bladder) | 7.65 ± 1.2 µg/mL | Not Specified[5] |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Duration of Treatment |
| PC3 (Prostate) | 8.00 | 48 hours |
| A549 (Lung) | 1.50 | 48 hours |
| HeLa (Cervical) | 1.00 | 48 hours |
| LNCaP (Prostate) | 0.25 | 48 hours |
| HepG2 (Liver) | 12.18 ± 1.89 | 24 hours[6] |
| UMUC-3 (Bladder) | 5.15 ± 1.17 | 24 hours[6] |
| TCCSUP (Bladder) | 12.55 ± 1.47 | 24 hours[6] |
| BFTC-905 (Bladder) | 2.26 ± 0.29 | 24 hours[6] |
| MCF-7 (Breast) | 2.50 ± 1.76 | 24 hours[6] |
| M21 (Melanoma) | 2.77 ± 0.20 | 24 hours[6] |
Mechanisms of Anticancer Action
Bruceine compounds and doxorubicin exert their anticancer effects through distinct molecular mechanisms, targeting various cellular processes to induce cell death and inhibit tumor growth.
Bruceine A and D: Targeting Signaling Pathways and Inducing Apoptosis
Bruceine A and D are known to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.[7][8] Their mechanisms involve:
-
Induction of Oxidative Stress: Bruceine compounds can lead to an accumulation of reactive oxygen species (ROS) within cancer cells, which in turn triggers apoptotic pathways.[2][9]
-
Modulation of Signaling Pathways: They have been shown to suppress pro-survival signaling pathways such as PI3K/Akt/mTOR and activate stress-activated pathways like JNK and p38 MAPK, leading to apoptosis.[2][7][10][11][12]
-
Cell Cycle Arrest: These compounds can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation. For instance, bruceine D has been shown to induce G1 phase arrest.[9]
-
Inhibition of Metastasis: Some studies suggest that bruceines can inhibit the migration and invasion of cancer cells.[9][12]
Doxorubicin: A Multi-faceted Approach to Cancer Cell Killing
Doxorubicin is a widely used anthracycline antibiotic with multiple anticancer mechanisms.[13][14] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA that trigger apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of anticancer activity. Below are detailed methodologies for key experiments.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[6] The intensity of the color is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat them with the desired compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[14]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.[18][19]
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total proteins.[18]
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3). This is often done overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal with an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
References
- 1. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 11. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchhub.com [researchhub.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. medium.com [medium.com]
Bruceine J vs. Brusatol: A Comparative Analysis of Cytotoxicity
In the landscape of cancer research, natural compounds derived from medicinal plants continue to be a significant source of novel therapeutic agents. Among these, quassinoids extracted from Brucea javanica have demonstrated potent anti-cancer properties. This guide provides a comparative overview of the cytotoxicity of two such quassinoids: bruceine J and brusatol.
While extensive research has been conducted on the cytotoxic effects of brusatol against various cancer cell lines, specific data on this compound remains limited in publicly available scientific literature. This guide, therefore, presents a comprehensive summary of the existing data for brusatol and contextualizes the potential cytotoxicity of this compound by examining closely related bruceine analogues.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for brusatol and other bruceine compounds against a range of cancer cell lines.
Table 1: Cytotoxicity of Brusatol (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB4 | Leukemia | 0.03 | [1] |
| BV173 | Leukemia | 0.01 | [1] |
| SUPB13 | Leukemia | 0.04 | [1] |
| KOPN-8 | Acute Lymphoblastic Leukemia | 0.0014 | [2] |
| CEM | Acute Lymphoblastic Leukemia | 0.0074 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.0078 | [2] |
| A549 | Lung Cancer | < 0.06 | [1] |
| MCF-7 | Breast Cancer | 0.08 | [1] |
| PANC-1 | Pancreatic Cancer | 0.36 | [3] |
| SW1990 | Pancreatic Cancer | 0.10 | [3] |
| U251 (IDH1-mutated) | Glioma | 0.02 | [1] |
Table 2: Cytotoxicity of Other Bruceine Analogs (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bruceine A | HCT116 | Colon Cancer | 0.02612 | [4] |
| Bruceine A | CT26 | Colon Cancer | 0.22926 | [4] |
| Bruceine D | H460 | Non-Small Cell Lung Cancer | 0.5 | [5] |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 0.6 | [5] |
| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 | [3] |
| Bruceine D | SW1990 | Pancreatic Cancer | 5.21 | [3] |
| Bruceine D | T24 | Bladder Cancer | 7.65 µg/mL | [6] |
| Bruceine D | HepG2 | Hepatocellular Carcinoma | 8.34 | [7] |
| Bruceine D | Huh7 | Hepatocellular Carcinoma | 1.89 | [7] |
| Bruceine D | MCF-7 | Breast Cancer | 9.5 | [8] |
| Bruceine D | Hs 578T | Breast Cancer | 0.71 | [8] |
Experimental Protocols
The cytotoxic effects of these compounds are typically evaluated using standard in vitro assays. The following are detailed methodologies for two commonly employed experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or brusatol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Signaling Pathways and Mechanisms of Action
Brusatol
Brusatol is a well-characterized inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress and is often hyperactivated in cancer cells, contributing to chemoresistance. By inhibiting Nrf2, brusatol can sensitize cancer cells to other chemotherapeutic agents.[9]
Brusatol has also been shown to impact other critical signaling pathways involved in cell survival and proliferation, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by brusatol can lead to decreased cell proliferation and induction of apoptosis.
-
JNK/p38 MAPK Pathway: Activation of these stress-activated protein kinase pathways by brusatol can also contribute to apoptosis.[1]
Caption: Signaling pathways modulated by brusatol.
This compound
As previously mentioned, specific mechanistic studies on this compound are scarce. However, research on other bruceine compounds, such as bruceine A and D, indicates that they also exert their cytotoxic effects through the modulation of key signaling pathways. For instance, bruceine D has been reported to induce apoptosis through the activation of the JNK pathway and by affecting the PI3K/Akt signaling pathway.[10][11] Bruceine A has also been shown to suppress the PI3K/Akt pathway.[12] It is plausible that this compound shares similar mechanisms of action, but further experimental validation is required.
Experimental Workflow
The general workflow for comparing the cytotoxicity of two compounds is outlined below.
Caption: General workflow for cytotoxicity comparison.
Conclusion
Brusatol exhibits potent cytotoxic effects across a wide range of cancer cell lines, with IC50 values often in the nanomolar range. Its mechanism of action is well-documented and involves the inhibition of key pro-survival signaling pathways, most notably the Nrf2 pathway.
While direct comparative data for this compound is not currently available, the cytotoxic profiles of other bruceine analogues suggest that it may also possess significant anti-cancer activity. Future studies are warranted to elucidate the specific cytotoxic potency and mechanisms of action of this compound, which will be crucial for a direct and comprehensive comparison with brusatol and for its potential development as a therapeutic agent. Researchers are encouraged to conduct head-to-head studies to determine the relative efficacy and potential synergistic effects of these related quassinoids.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D inhibits HIF-1α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/β-catenin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
cross-validation of bruceine J's mechanism of action in different tumor types
Researchers and drug development professionals can leverage this information to understand the therapeutic potential of bruceines. The data presented here, summarized from multiple studies, highlights the diverse signaling pathways modulated by these compounds, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparative Efficacy and Cellular Effects
Bruceine A and Bruceine D have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary across different tumor types, indicating a degree of cell-type-specific activity.
| Compound | Cancer Type | Cell Line | IC50 (48h) | Key Cellular Effects | Reference |
| Bruceine A | Colon Cancer | HCT116 | 26.12 nM | Induces S and G2/M phase cell cycle arrest; promotes apoptosis.[1] | [1] |
| Colon Cancer | CT26 | 229.26 nM | Induces G1 and G2/M phase cell cycle arrest; promotes apoptosis.[1] | [1] | |
| Pancreatic Cancer | MIA PaCa-2 | Not Specified | Induces apoptosis through p38α MAPK activation. | [2] | |
| Bruceine D | Non-Small Cell Lung Cancer | H460 | 0.5 µmol/L | Induces apoptosis via JNK activation.[3] | [3] |
| Non-Small Cell Lung Cancer | A549 | 0.6 µmol/L | Induces apoptosis via JNK activation.[3] | [3] | |
| Chronic Myeloid Leukemia | K562 | 6.37 µM | Induces apoptosis through the mitochondrial pathway.[4] | [4] |
Deciphering the Molecular Mechanisms: A Pathway-Centric View
The anti-cancer activity of Bruceine A and Bruceine D stems from their ability to modulate critical signaling pathways that govern cell survival, proliferation, and death.
Bruceine A: Targeting PI3K/Akt and MAPK Pathways
In colon cancer, Bruceine A has been shown to suppress the PI3K/Akt signaling pathway.[1][5] This pathway is a central regulator of cell growth and survival, and its inhibition by Bruceine A leads to cell cycle arrest and apoptosis.[1][5] Furthermore, in pancreatic cancer, Bruceine A acts as a novel activator of p38α MAPK, a key component of the MAPK signaling cascade that is involved in stress responses and can trigger apoptosis.[2]
Figure 1: Signaling pathways modulated by Bruceine A.
Bruceine D: A Multi-Pathway Modulator
Bruceine D exhibits a broader range of pathway modulation. In various cancer models, it has been shown to inhibit key regulatory pathways including PI3K/AKT/mTOR, JAK/STAT, and JAG1/Notch.[6] In non-small cell lung cancer, its pro-apoptotic effects are mediated through the activation of the JNK pathway, another member of the MAPK family.[3][6] Furthermore, in hepatocellular carcinoma, Bruceine D has been found to suppress proliferation via the β-catenin/JAG1 pathway.[6] Studies have also highlighted its ability to induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS).[4][7]
Figure 2: Key signaling pathways affected by Bruceine D.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Bruceine A and Bruceine D on cancer cells.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Bruceine A or Bruceine D for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Bruceine A and Bruceine D.
Protocol:
-
Treat cancer cells with the desired concentrations of Bruceine A or Bruceine D for the specified time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Objective: To investigate the effect of Bruceine A and Bruceine D on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Treat cells with Bruceine A or Bruceine D and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General experimental workflow for studying bruceine mechanisms.
References
- 1. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of the Anti-Inflammatory Effects of Quassinoids: Focusing on Bruceine J and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Quassinoids, a class of structurally complex triterpenoids isolated from plants of the Simaroubaceae family, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of several quassinoids, with a particular focus on bruceine J and its structurally related compounds: bruceine A, bruceine D, and brusatol. While direct quantitative data for this compound remains elusive in the current body of scientific literature, this comparison leverages available experimental data for its close analogs to provide a valuable reference for researchers in the field.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of quassinoids is often evaluated by their ability to inhibit key inflammatory mediators. One of the most common in vitro assays measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this context.
Table 1: Comparative Inhibitory Activity of Quassinoids on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Quassinoid | IC50 (µM) for NO Inhibition | Source |
| Bruceine A | > 50 | [1] |
| Bruceine B | 4.85 | [1] |
| Bruceine C | 1.83 | [1] |
| Bruceine D | 2.05 | [1] |
| Bruceine E | 1.95 | [1] |
| Bruceine H | 1.69 | [1] |
| Brusatol | 0.11 | [1] |
| Bruceoside B | 0.89 | [1] |
| This compound | Data not available |
Note: Lower IC50 values indicate higher potency.
Based on available data, brusatol exhibits the most potent inhibitory effect on nitric oxide production, followed by several other bruceine analogs.[1][2] Notably, bruceine A shows significantly weaker activity in this specific assay.[1] In rodent models of inflammation, brusatol has been observed to be the most potent inhibitor, with bruceine D being the second most potent.[2]
Key Signaling Pathways in Quassinoid-Mediated Anti-Inflammatory Effects
Quassinoids exert their anti-inflammatory effects by modulating various intracellular signaling pathways that are crucial for the inflammatory response. Understanding these mechanisms is vital for the development of targeted therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several quassinoids, including bruceoside B, have been shown to inhibit the NF-κB pathway.[1][3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and JNK, plays a critical role in cellular responses to inflammatory stimuli. Bruceine A has been identified as an activator of the p38α MAPK signaling pathway, while bruceine D has been shown to induce apoptosis in cancer cells through the JNK pathway.[4] The precise role of MAPK activation or inhibition in the anti-inflammatory effects of different quassinoids requires further investigation.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that mediates the effects of various cytokines and growth factors. Aberrant STAT3 activation is implicated in chronic inflammation and cancer. Bruceine D has been shown to inhibit the STAT3 signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the anti-inflammatory effects of quassinoids.
In Vitro Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay is a widely used primary screening method for potential anti-inflammatory compounds.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test quassinoid. After 1-2 hours of pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
After 5-10 minutes of incubation at room temperature, 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: Test quassinoids are administered orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.
Conclusion
The available evidence strongly suggests that several quassinoids, particularly brusatol and bruceine D, possess significant anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, including NF-κB, MAPK, and STAT3. While a direct comparative analysis of this compound is currently limited by the lack of published quantitative data, the information presented for its analogs provides a valuable framework for future research. Further investigation into the anti-inflammatory profile of this compound and a more comprehensive head-to-head comparison of various quassinoids will be crucial for identifying the most promising candidates for development as novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this guide offer a standardized approach for conducting such comparative studies.
References
- 1. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PI3K/Akt Pathway Inhibition: A Comparative Analysis of Bruceine J and Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of bruceine J, a quassinoid compound isolated from Brucea javanica, with established PI3K/Akt pathway inhibitors, LY294002 and Wortmannin. This comparison is supported by experimental data and detailed protocols to aid researchers in validating the inhibition of this crucial pathway.
Comparative Inhibitory Activity
The inhibitory potential of this compound and other specific inhibitors against the PI3K/Akt pathway is summarized below. While direct comparative studies for this compound are limited, data for the related compound bruceine A, along with the well-characterized inhibitors LY294002 and Wortmannin, provide valuable insights into their relative potencies.
| Inhibitor | Target(s) | Cell Line / Assay Conditions | IC50 Value | Reference(s) |
| Bruceine A | PI3K/Akt Pathway | HCT116 Colon Cancer Cells (48h) | 26.12 nM | [1][2] |
| PI3K/Akt Pathway | CT26 Colon Cancer Cells (48h) | 229.26 nM | [1][2] | |
| LY294002 | PI3Kα, PI3Kδ, PI3Kβ | Cell-free assays | ~0.5 - 1.4 µM | |
| Wortmannin | Pan-PI3K | Cell-free assays | ~3 - 5 nM |
Visualizing the PI3K/Akt Signaling Pathway and Inhibition
To understand the mechanism of inhibition, it is essential to visualize the signaling cascade and the points of intervention by these inhibitors.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Workflow for Validating Inhibition
A typical workflow to validate the inhibition of the PI3K/Akt pathway by a compound like this compound involves cell treatment, protein extraction, and analysis of key protein phosphorylation states.
Caption: Experimental workflow for Western blot analysis.
Logical Relationship of Inhibitors
The relationship between this compound and the specific inhibitors is one of functional comparison, where LY294002 and Wortmannin serve as positive controls to validate the on-target effect of this compound on the PI3K/Akt pathway.
Caption: Logical relationship between inhibitors.
Experimental Protocols
Western Blotting for Phosphorylated PI3K and Akt
This protocol details the steps to assess the phosphorylation status of PI3K and Akt, key indicators of pathway activity, following treatment with inhibitors.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, CT26) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, LY294002 (e.g., 10-20 µM), or Wortmannin (e.g., 100 nM) for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt, e.g., at Ser473), total PI3K, and total Akt overnight at 4°C with gentle agitation. Use β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and compare the treated groups to the control. A significant decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[1]
This comprehensive guide provides a framework for researchers to validate the inhibitory effects of this compound on the PI3K/Akt pathway, utilizing established inhibitors as benchmarks and robust experimental protocols for accurate and reproducible results.
References
A Comparative Guide to the In Vivo Efficacy of Bruceine J and Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Bruceine J, a quassinoid derived from Brucea javanica, against standard-of-care chemotherapy regimens for pancreatic and liver cancers. The data presented is based on preclinical studies in established cancer models.
Executive Summary
The emergence of novel natural compounds with anti-cancer properties presents a promising avenue for cancer therapy. This compound and its related compounds, found in Brucea javanica oil, have demonstrated significant anti-tumor activity in preclinical models. This guide synthesizes available in vivo data to compare the efficacy of Brucea javanica oil (as a source of this compound) and its related quassinoids with standard-of-care chemotherapies, namely gemcitabine for pancreatic cancer and sorafenib for hepatocellular carcinoma. While direct head-to-head preclinical comparisons with all standard regimens are not yet available, this guide provides a data-driven overview to inform further research and development.
Pancreatic Cancer: Brucea javanica Oil vs. Gemcitabine
A key study provides a direct in vivo comparison between Brucea javanica oil (BJO) and the standard-of-care chemotherapeutic, gemcitabine, in a patient-derived orthotopic xenograft (PDOX) mouse model of pancreatic cancer. The results indicate that BJO not only exhibits anti-tumor effects as a monotherapy but also enhances the efficacy of gemcitabine when used in combination.[1][2]
Quantitative Efficacy Data
| Treatment Group | Mean Tumor Weight (g) | % Tumor Growth Inhibition | Median Survival (days) | Notes |
| Vehicle (Saline) | 1.8 ± 0.3 | - | 81 | Control group. |
| Gemcitabine (100 mg/kg) | 1.2 ± 0.2 | 33.3% | Not Reported | Statistically significant tumor growth inhibition compared to vehicle. |
| Brucea javanica Oil (1 g/kg) | Not Reported | Not Reported | 95 | Statistically significant increase in survival compared to vehicle.[1] |
| Gemcitabine + BJO | 0.8 ± 0.15 | 55.6% | Not Reported | Statistically significant reduction in tumor growth compared to gemcitabine alone.[1][2] |
Experimental Protocol: Pancreatic Cancer PDOX Model[1][2]
-
Animal Model: Athymic female nude (nu/nu) mice (4-5 weeks of age).
-
Tumor Model: Patient-derived orthotopic xenograft (PDOX) of pancreatic adenocarcinoma, established by surgical orthotopic implantation of a tumor fragment from a 74-year-old female patient.
-
Treatment Groups:
-
Vehicle: Saline (0.1 ml/mouse, oral, once daily).
-
Gemcitabine (GEM): 100 mg/kg, intraperitoneal injection, twice per week.
-
Brucea javanica Oil (BJO): 1 g/kg, oral, once daily.
-
Combination: GEM (100 mg/kg, i.p., twice per week) + BJO (1 g/kg, oral, once daily).
-
-
Efficacy Endpoints: Tumor volume and body weight were measured twice weekly. Survival was monitored. Apoptosis was assessed by TUNEL staining of tumor tissue.
Experimental Workflow: Pancreatic Cancer Study
Hepatocellular Carcinoma: Bruceine D vs. Sorafenib
Direct in vivo comparative data for this compound in liver cancer is limited. However, a study on the closely related quassinoid, Bruceine D, provides a comparison with the standard-of-care tyrosine kinase inhibitor, sorafenib, in a hepatocellular carcinoma (HCC) xenograft model.
Quantitative Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | % Tumor Growth Inhibition | Notes |
| Vehicle Control | ~1200 | - | Control group. |
| Sorafenib (2.5 mg/kg) | ~600 | ~50% | Positive control. |
| Bruceine D (1 mg/kg) | ~800 | ~33% | Low dose. |
| Bruceine D (2.5 mg/kg) | ~400 | ~67% | High dose, more effective than sorafenib at the same dose. |
Data is estimated from graphical representations in the source study.
Experimental Protocol: HCC Xenograft Model
-
Animal Model: BALB/c nude mice.
-
Tumor Model: Subcutaneous injection of SMMC-7721 human hepatocellular carcinoma cells.
-
Treatment Groups:
-
Vehicle control.
-
Sorafenib: 2.5 mg/kg, intraperitoneal injection, every other day.
-
Bruceine D (Low Dose): 1 mg/kg, intraperitoneal injection, every other day.
-
Bruceine D (High Dose): 2.5 mg/kg, intraperitoneal injection, every other day.
-
-
Efficacy Endpoints: Tumor volume and body weight were monitored throughout the 14-day treatment period.
Mechanism of Action: Signaling Pathways
This compound and its related quassinoids exert their anti-cancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Signaling Pathways Targeted by Bruceines
The inhibitory actions on the PI3K/Akt/mTOR and STAT3 pathways, coupled with the activation of the pro-apoptotic MAPK pathway, contribute to the suppression of tumor growth.[3][4] Furthermore, the inhibition of the Nrf2 pathway by Bruceine D has been shown to enhance the chemosensitivity of pancreatic cancer cells to gemcitabine.[5][6]
Discussion and Future Directions
The available preclinical data suggests that this compound and its related compounds, particularly as found in Brucea javanica oil, hold significant promise as anti-cancer agents. The demonstrated efficacy in a patient-derived xenograft model of pancreatic cancer, both as a monotherapy and in combination with gemcitabine, is particularly noteworthy.[1][2] The superior tumor growth inhibition of Bruceine D compared to sorafenib in an HCC model at an equivalent dose further underscores the potential of this class of compounds.
However, several key areas require further investigation:
-
Direct Comparative Studies: Head-to-head in vivo comparisons of this compound or standardized Brucea javanica oil with other first-line chemotherapy regimens, such as FOLFIRINOX for pancreatic cancer and doxorubicin for liver cancer, are needed to establish a more comprehensive efficacy profile.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies of purified this compound are necessary to optimize dosing and delivery strategies.
-
Toxicity Profile: While the studies cited suggest a favorable toxicity profile, comprehensive long-term toxicology studies are essential before clinical translation.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to validate the preclinical efficacy and safety of this compound in cancer patients.
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brucea Javanica Oil Emulsion Injection inhibits proliferation of pancreatic cancer via regulating apoptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brucea Javanica Oil Emulsion Injection inhibits proliferation of pancreatic cancer via regulating apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Comparative Analysis of Bruceine J's Potential Antiviral Activity Against Drug-Resistant Viral Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains presents a formidable challenge to global public health, necessitating the urgent discovery of novel antiviral agents with diverse mechanisms of action. Quassinoids, a class of natural products isolated from plants of the Simaroubaceae family, have garnered significant attention for their broad spectrum of biological activities, including potent antiviral effects. While research has highlighted the antiviral properties of several bruceine analogs, particularly Bruceine A, B, and D, the specific antiviral potential of Bruceine J, especially against resistant pathogens, remains an area of active investigation. This guide provides a comparative overview of the known antiviral activities of closely related bruceine compounds to infer the potential efficacy and mechanisms of this compound.
Comparative Antiviral Activity of Bruceine Analogs
While direct data on this compound is limited, studies on its structural analogs provide valuable insights into its potential antiviral profile. The following table summarizes the reported antiviral activities of Bruceine A, B, and D against various viruses, including a drug-resistant strain.
| Compound | Virus | Viral Strain | In Vitro/In Vivo | Key Findings | Reference |
| Bruceine A | Vesicular Stomatitis Virus (VSV) | Not specified | In vitro | Inhibits viral entry by promoting lysosome-mediated degradation of the Low-Density Lipoprotein Receptor (LDLR).[1][2][3][4] | Zuo, K., et al. (2025) |
| Bruceine B | Hepatitis B Virus (HBV) | Wild-type and Lamivudine-resistant mutant | In vitro | Significantly inhibits the replication and antigen expression of both wild-type and lamivudine-resistant HBV by upregulating interleukin-6 (IL-6).[5][6] | Qin, B., et al. (2023) |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Not specified | In vitro | Exhibits significant inhibitory activity against the infection and replication of TMV.[7][8] | Shen, J. G., et al. (2008) |
| Bruceine D | Potato Virus Y (PVY) | Not specified | In vitro | Shows strong inhibitory effect on the infectivity of PVY.[7][8] | Shen, J. G., et al. (2008) |
| Bruceine D | Cucumber Mosaic Virus (CMV) | Not specified | In vitro | Demonstrates a strong inhibitory effect on the infectivity of CMV.[7][8] | Shen, J. G., et al. (2008) |
Inferred Antiviral Profile of this compound and Comparison with Other Antivirals
Based on the activities of its analogs, this compound may possess broad-spectrum antiviral properties, potentially acting on both viral entry and replication stages. Its efficacy against a drug-resistant HBV strain, as seen with Bruceine B, is particularly noteworthy and suggests a potential role in combating antiviral resistance.
| Antiviral Agent | Class | Mechanism of Action | Potential Advantage of this compound (Inferred) |
| Oseltamivir | Neuraminidase Inhibitor | Inhibits the release of new viral particles from infected cells.[9] | Potentially different mechanism of action could be effective against neuraminidase inhibitor-resistant strains. |
| Remdesivir | Nucleoside Analog | Inhibits viral RNA polymerase, terminating viral RNA synthesis. | May act on different viral targets or host factors, offering a complementary approach. |
| Lamivudine | Nucleoside Analog | Inhibits reverse transcriptase in viruses like HBV and HIV. | Bruceine B has shown efficacy against lamivudine-resistant HBV, suggesting this compound might also overcome this resistance.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the validation of this compound's antiviral activity. The following are proposed experimental workflows based on established protocols for antiviral testing.
In Vitro Antiviral Activity Assay
This workflow is designed to determine the 50% inhibitory concentration (IC50) of this compound against a target virus.
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Mechanism of Action: Time-of-Addition Assay
This assay helps to identify the stage of the viral life cycle inhibited by this compound.
Caption: Time-of-addition assay to pinpoint the antiviral mechanism of this compound.
Signaling Pathways
The antiviral effects of many natural products are mediated through the modulation of host signaling pathways. Based on the known activities of other quassinoids and general antiviral mechanisms, this compound may interact with the following pathways:
Inferred Mechanism of Action via Host Cell Receptor Modulation
Drawing parallels with Bruceine A, this compound might interfere with viral entry by downregulating host cell receptors essential for viral attachment and internalization.
Caption: Potential mechanism of this compound inhibiting viral entry via LDLR degradation.
Potential Modulation of Host Antiviral Signaling
This compound could also enhance the host's innate immune response, similar to Bruceine B's effect on IL-6 production, which in turn suppresses viral replication.
Caption: Inferred mechanism of this compound via modulation of host IL-6 signaling.
While direct experimental data on the antiviral activity of this compound, particularly against drug-resistant strains, is currently lacking, the existing evidence from its close analogs suggests a promising potential. The ability of Bruceine B to inhibit a lamivudine-resistant HBV strain highlights the potential of this class of compounds to overcome current resistance challenges. Further focused research, employing the outlined experimental protocols, is essential to fully elucidate the antiviral spectrum, mechanism of action, and therapeutic potential of this compound. The exploration of its effects on host signaling pathways could reveal novel strategies for the development of next-generation antiviral therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product Bruceine A from Brucea javanica (L.) Merr. as a Potential LDLR Inhibitor That Facilitates Antiviral Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product Bruceine A from Brucea javanica (L.) Merr. as a Potential LDLR Inhibitor That Facilitates Antiviral Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Hepatitis B Virus (HBV) replication and antigen expression by Brucea javanica (L.) Merr. oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiphytoviral activity of bruceine‐D from <i>Brucea javanica</i> seeds [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
Navigating the In Vivo Landscape of Bruceine Delivery: A Comparative Guide to Nanocarrier Performance
For researchers in oncology and drug development, the therapeutic potential of quassinoids like bruceine J is increasingly evident. However, their poor water solubility and limited bioavailability pose significant hurdles to clinical application. This guide provides a head-to-head comparison of different in vivo delivery systems for bruceine-containing compounds, leveraging available experimental data to illuminate the most promising strategies for enhancing their delivery and efficacy.
While direct in vivo comparative studies for this compound are limited, research on closely related compounds and extracts from Brucea javanica offers valuable insights. This analysis focuses on the in vivo performance of liposomes and nanoemulsions, drawing from studies that have benchmarked these advanced delivery platforms against conventional formulations.
Performance Snapshot: Liposomes vs. Nanoemulsions
The primary goal of advanced drug delivery systems for bruceine compounds is to improve their pharmacokinetic profile and, consequently, their therapeutic index. The available data indicates that both liposomal and nanoemulsion formulations significantly outperform standard emulsions and suspensions in vivo.
| Delivery System | Active Compound | Animal Model | Key Pharmacokinetic Improvements (vs. Control) | Tumor Inhibition Efficacy (vs. Control) | Reference |
| Liposomes | Brucea javanica Oil | Mice with Lewis Lung Cancer | 2.8-fold increase in Mean Residence Time, 4.0-fold increase in elimination half-life, 0.5-fold decrease in clearance.[1] | Significant reduction in tumor weight at lower doses (120 mg/kg) compared to emulsion (effective only at 180 mg/kg).[2] | [1][2] |
| Cationic Nanoemulsions | Brucea javanica Oil | Rats | 1.6-fold increase in relative bioavailability. | Data not available in the comparative study. | [2] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Bruceine D | Rats | Over 2-fold higher maximum plasma concentration (Cmax), longer circulation half-life (2.6h vs 1.5h).[2] | Improved anti-ulcerative colitis efficacy compared to suspension. | [2][3][4] |
In-Depth Analysis of Delivery Platforms
Liposomal Formulations: Enhancing Circulation and Efficacy
Liposomes, spherical vesicles composed of a lipid bilayer, have been explored as carriers for Brucea javanica oil (BJO). In vivo studies have demonstrated that liposomal formulations of BJO lead to a significantly prolonged circulation time and enhanced antitumor activity compared to conventional BJO emulsions (BJOE).[1][2]
One key study revealed that BJO-loaded liposomes (BJOL) exhibited a 2.8-fold increase in mean residence time and a 4.0-fold increase in elimination half-life in rats compared to BJOE.[1] This improved pharmacokinetic profile is attributed to the ability of liposomes to evade rapid clearance by the reticuloendothelial system. The enhanced bioavailability translated to superior tumor inhibition in a Lewis lung cancer mouse model, where BJOL showed significant efficacy at a lower dose than BJOE.[2] Furthermore, the liposomal formulation demonstrated reduced toxicity, with a much higher median lethal dose (LD50) than the emulsion.[1]
Nanoemulsions: Boosting Bioavailability and Oral Delivery Potential
Nanoemulsions, which are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, have also emerged as a promising delivery vehicle for bruceine compounds. A study on cationic nanoemulsions of BJO demonstrated a 1.6-fold increase in relative bioavailability after oral administration in rats compared to a standard BJO emulsion.[2]
For bruceine D, a self-nanoemulsifying drug delivery system (SNEDDS) was developed to overcome its poor water solubility. In vivo pharmacokinetic studies in rats showed that the SNEDDS formulation resulted in a more than two-fold higher maximum plasma concentration and a longer circulation half-life compared to a bruceine D suspension.[2][3][4] This enhancement in oral bioavailability is crucial for developing patient-friendly, non-invasive treatment regimens.
Experimental Protocols
Pharmacokinetic Study of BJO Liposomes vs. Emulsion
-
Animal Model: SD rats.
-
Drug Administration: Intravenous injection of BJO-loaded liposomes (BJOL) and BJO emulsion (BJOE).
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: The concentration of oleic acid, a major component of BJO, was quantified in plasma to determine pharmacokinetic parameters such as AUC (Area Under the Curve), t1/2 (half-life), and clearance.[1]
Antitumor Efficacy of BJO Liposomes vs. Emulsion
-
Animal Model: Mice bearing Lewis lung cancer.
-
Treatment Groups: Control, Cyclophosphamide (positive control), BJOE (180 mg/kg), and BJOL at various doses (60, 120, 180 mg/kg).
-
Drug Administration: Intravenous administration.
-
Efficacy Assessment: Tumor weight was measured at the end of the study to evaluate the inhibitory effect of the different formulations.[2]
Pharmacokinetic Study of Bruceine D SNEDDS vs. Suspension
-
Animal Model: Rats.
-
Drug Administration: Oral administration of Bruceine D-loaded SNEDDS and a Bruceine D-suspension (3 mg/kg).
-
Sampling: Blood samples were collected at different time points.
-
Analysis: Plasma drug concentration was measured to determine pharmacokinetic parameters like Cmax and AUC.[2][3][4]
Visualizing the Pathways and Processes
To better understand the experimental designs and the proposed mechanisms of action, the following diagrams are provided.
References
- 1. A comparative study on micelles, liposomes and solid lipid nanoparticles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and evaluation of antitumor effect of Brucea javanica oil cationic nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 4. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety Profile of Bruceine J in Non-Cancerous Cell Lines: A Comparative Guide Based on Related Quassinoids
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the safety profile of bruceine J in non-cancerous cell lines is not available in the current scientific literature. This guide provides a comparative analysis based on the safety profiles of structurally related quassinoids, primarily bruceine A and bruceine D, to infer the potential safety characteristics of this compound. All data presented herein pertains to these related compounds and should be interpreted with caution as a surrogate for direct evidence on this compound.
Introduction to Bruceine Quassinoids and Selective Cytotoxicity
Bruceine A and D are natural quassinoid compounds isolated from Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer.[1][2] A significant body of research highlights the potent anti-cancer properties of these compounds. A crucial aspect of their therapeutic potential lies in their selective cytotoxicity, demonstrating significantly higher toxicity towards cancer cells while exhibiting a more favorable safety profile in non-cancerous cell lines. This guide summarizes the available data on the in vitro safety of bruceine A and D in non-malignant cells and compares it with their effects on cancerous cells and with other compounds.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of bruceine D and bruceine A in various non-cancerous and cancerous cell lines. A higher IC50 value indicates lower cytotoxicity.
Table 1: Cytotoxicity of Bruceine D in Non-Cancerous vs. Cancerous Cell Lines
| Cell Line | Cell Type | Compound | IC50 Value | Reference |
| 1BR3 | Normal Skin Fibroblast | Bruceine D | > 10 µg/mL | [3] |
| Hs68 | Normal Foreskin Fibroblast | Bruceine D | > 30 µM | [4] |
| Non-tumorigenic Hepatocyte | Normal Liver Cells | Bruceine D | > 250 µM | [3][5] |
| Pancreatic Progenitor Cells | Normal Pancreatic Cells | Bruceine D | > 250 µM | [3][5] |
| GES-1 | Normal Gastric Epithelial | Bruceine D | Modest cytotoxicity | [5] |
| WRL68 | Normal Human Hepatocyte | Bruceine D | Modest cytotoxicity | [5] |
| T24 | Bladder Cancer | Bruceine D | 7.65 ± 1.2 µg/mL | [3] |
| PANC-1 | Pancreatic Cancer | Bruceine D | 2.53 µM | [4] |
| SW1990 | Pancreatic Cancer | Bruceine D | 5.21 µM | [4] |
| Capan-1 | Pancreatic Cancer | Bruceine D | 1.35 µM | [4] |
| H460 | Non-Small Cell Lung Cancer | Bruceine D | 0.5 µmol/L (at 48h) | [6] |
| A549 | Non-Small Cell Lung Cancer | Bruceine D | 0.6 µmol/L (at 48h) | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Bruceine D | Low micromolar range | [2] |
| MCF-7 | Breast Cancer | Bruceine D | 18.999 µM | [7] |
| 1BR3 | Normal Skin Fibroblast | Doxorubicin | ~1 µg/mL | [3] |
| 1BR3 | Normal Skin Fibroblast | Docetaxel | ~1 µg/mL | [3] |
Table 2: Cytotoxicity of Bruceine A in Non-Cancerous vs. Cancerous Cell Lines
| Cell Line | Cell Type | Compound | IC50 Value | Reference |
| NCM460 | Normal Human Colon Epithelial | Bruceine A | Minimal effect | [1] |
| Vero | Normal Monkey Kidney Epithelial | Bruceine A | 1251.324 ± 0.162 µg/mL | [7] |
| HCT116 | Colon Cancer | Bruceine A | 26.12 ± 2.83 nM (at 48h) | [8] |
| CT26 | Colon Cancer | Bruceine A | 229.26 ± 12 nM (at 48h) | [8] |
| MIA PaCa-2 | Pancreatic Cancer | Bruceine A | 29 nM | [9] |
| MCF-7 | Breast Cancer | Bruceine A | 0.182 ± 0.048 µM (at 72h) | [7] |
| MDA-MB-231 | Breast Cancer | Bruceine A | 0.228 ± 0.020 µM (at 72h) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the safety profile of compounds like bruceine A and D.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., bruceine D) and control substances for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[10]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[10]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Calcein-AM/Propidium Iodide (PI) Viability/Cytotoxicity Assay
This fluorescence-based assay simultaneously identifies live and dead cells.
-
Principle: Calcein-AM is a cell-permeable dye that is cleaved by esterases in live cells to produce green fluorescence. PI is a fluorescent dye that cannot penetrate the intact membrane of live cells but can enter dead cells and intercalate with DNA to produce red fluorescence.[11]
-
Protocol:
-
Culture and treat cells with the test compound as described for the MTT assay.
-
Prepare a staining solution containing both Calcein-AM and PI in a suitable buffer (e.g., PBS).
-
Wash the cells with PBS and then incubate them with the Calcein-AM/PI staining solution for 15-30 minutes at room temperature, protected from light.[11]
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Alternatively, quantify the fluorescent signals using a flow cytometer or a fluorescence microplate reader.[11]
-
Apoptosis Detection Assays
1. Hoechst 33342 Staining for Nuclear Morphology
This assay is used to visualize changes in nuclear morphology characteristic of apoptosis.
-
Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue. In apoptotic cells, chromatin condenses, and the nuclei become fragmented, leading to brighter, more condensed, or fragmented blue fluorescence compared to the uniform, faint fluorescence of normal nuclei.[3][12]
-
Protocol:
-
Culture and treat cells with the test compound.
-
Wash the cells with PBS.
-
Incubate the cells with a dilute solution of Hoechst 33342 (e.g., 1 µg/mL) for 10-15 minutes at 37°C.[7]
-
Visualize the nuclear morphology under a fluorescence microscope using a UV excitation filter.
-
2. DNA Fragmentation (Ladder) Assay
This assay detects the characteristic cleavage of DNA into oligonucleosomal fragments that occurs during apoptosis.
-
Principle: During apoptosis, endonucleases cleave the genomic DNA into fragments that are multiples of approximately 180-200 base pairs. When this fragmented DNA is separated by agarose gel electrophoresis, it appears as a "ladder."[13][14]
-
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest the cells and lyse them to release the DNA.
-
Extract the DNA from the cell lysate.
-
Quantify the DNA and load equal amounts onto an agarose gel (typically 1.5-2%).
-
Perform electrophoresis to separate the DNA fragments by size.
-
Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.[13]
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the currently understood signaling pathways affected by bruceine compounds.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Known signaling pathways in cancer cells vs. normal cells.
Discussion of Safety Profile and Mechanism of Selectivity
The available data consistently indicates that bruceine D and other related quassinoids exhibit a significant therapeutic window, being substantially more cytotoxic to cancer cells than to a variety of normal human cell lines.[3][4][5] For instance, the IC50 of bruceine D in normal skin fibroblasts is greater than 10 µg/mL, whereas in bladder cancer cells, it is 7.65 µg/mL.[3] Similarly, in normal hepatocyte and pancreatic progenitor cells, the IC50 is over 250 µM, a concentration far exceeding the effective doses in many cancer cell lines.[3][5]
The precise molecular basis for this selectivity is not fully elucidated. However, research suggests that the mechanism of action in cancer cells involves the induction of apoptosis through multiple signaling pathways, including the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt and MAPK (JNK and p38) pathways.[2][4][8] One study on various quassinoids, including brusatol and bruceantin, found that they were selective protein synthesis inhibitors in different cancer cell types and some normal cells like lymphocytes.[15] The differential effect in some normal tissues was suggested to be related to differences in cell membrane transport of the quassinoids.[15] Another study noted that the quassinoid bruceantinol did not inhibit protein synthesis in normal human colon epithelial cells, whereas other protein synthesis inhibitors were effective, suggesting a cancer-cell-specific mechanism for some quassinoids.[16]
Conclusion
While direct data on the safety profile of this compound in non-cancerous cell lines is currently unavailable, the extensive research on its close analogs, bruceine A and D, provides a strong indication of a favorable selectivity index. These compounds consistently demonstrate significantly lower cytotoxicity in a range of normal human cell lines compared to their potent anti-cancer activity. This selective toxicity is a promising characteristic for the development of novel cancer therapeutics. Further research is imperative to isolate or synthesize this compound and directly assess its safety profile in non-cancerous cells to validate the potential inferred from its related compounds. Researchers are encouraged to employ the standardized experimental protocols outlined in this guide to ensure data comparability and contribute to a more comprehensive understanding of the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 11. ptglab.com [ptglab.com]
- 12. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA fragmentation assay by agarose gel electrophoresis [bio-protocol.org]
- 14. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 15. Antitumor agents LIX: effects of quassinoids on protein synthesis of a number of murine tumors and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Anticancer Effects of Brucea javanica Quassinoids
Data Summary: Synergistic Effects of Brusatol and Bruceine D
The following table summarizes the key findings from preclinical studies investigating the synergistic effects of brusatol and bruceine D with established anticancer drugs. These studies highlight the potential of these compounds to enhance the efficacy of chemotherapy in various cancer types.
| Quassinoid | Combination Agent(s) | Cancer Type | Key Findings on Synergism | Reference(s) |
| Brusatol | Cisplatin | Colorectal Cancer | Produced a synergistic antitumor effect. | [1] |
| Brusatol | Gemcitabine / 5-Fluorouracil | Pancreatic Cancer | Synergistically enhanced anti-pancreatic cancer effects by suppressing the epithelial-mesenchymal transition (EMT) process. | [1] |
| Bruceine D | Not specified in combination | Multiple Cancers | While direct synergistic studies are not detailed, Bruceine D is noted to have potent anti-proliferative and pro-apoptotic effects against various cancers, suggesting its potential as a combination therapy agent. It is often used with other bioactive compounds in Brucea javanica oil emulsion (BJOE) as an adjuvant to chemotherapy in China. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of quassinoids.
1. Cell Viability and Synergy Assessment (Combination Index Method)
-
Cell Culture: Human cancer cell lines (e.g., colorectal, pancreatic) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Brusatol, bruceine D, and conventional anticancer agents (e.g., cisplatin, gemcitabine) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to various concentrations for experiments.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the quassinoid alone, the anticancer drug alone, or a combination of both at various concentrations for a specified period (e.g., 48 or 72 hours).
-
After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
-
Synergy Analysis: The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using CompuSyn software.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the individual agents and their combination at synergistic concentrations determined from the cell viability assays.
-
Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells undergoing apoptosis (early and late) and necrosis. An increase in the apoptotic cell population in the combination treatment group compared to single-agent groups indicates a synergistic pro-apoptotic effect.
3. Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Following drug treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins involved in relevant signaling pathways (e.g., PI3K, Akt, mTOR, Bcl-2, Bax, caspases). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Changes in protein expression levels in the combination treatment group can elucidate the molecular mechanism of synergy.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
References
A Comparative Analysis of the Stability of Bruceine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the stability of various bruceine analogs, a group of quassinoid compounds with promising therapeutic potential. While direct comparative chemical stability studies are limited in the public domain, this document synthesizes available pharmacokinetic data and outlines detailed experimental protocols for comprehensive stability assessment.
Introduction to Bruceine Analogs and Their Therapeutic Promise
Bruceine analogs, isolated from plants of the Brucea genus, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Analogs such as Bruceine A, B, D, and E have demonstrated potent biological effects in preclinical studies. However, a significant hurdle in their development is their generally low bioavailability, which is often linked to issues of stability and metabolic degradation.[2][3] A thorough understanding of the stability of these analogs is therefore paramount for optimizing their formulation and delivery to enhance therapeutic efficacy.
Comparative In Vivo Stability: A Look at Bruceine D and E
A key aspect of a drug candidate's profile is its stability within a biological system. Pharmacokinetic studies provide valuable insights into the in vivo half-life of compounds. A comparative study in rats has shed light on the relative in vivo stability of Bruceine D and Bruceine E.
| Bruceine Analog | Half-life (t½) in Rats (hours) | Key Finding |
| Bruceine D | ~1.5 hours | Eliminated more rapidly |
| Bruceine E | ~2.9 hours | Exhibits a nearly two-fold longer half-life compared to Bruceine D[1] |
This data suggests that subtle structural differences between Bruceine D and E have a significant impact on their metabolic clearance and overall stability in a biological system.
Binding Stability: The Case of Bruceine A
Beyond chemical and metabolic stability, the stability of the interaction between a drug and its molecular target is crucial for its mechanism of action and duration of effect. A study comparing Bruceine A and another quassinoid, brusatol, demonstrated that Bruceine A forms a more stable complex with its target protein, p38α mitogen-activated protein kinase (MAPK).[4] This enhanced binding stability could contribute to a more sustained pharmacological effect.
Assessing Chemical Stability: A Framework for Comparative Studies
Experimental Protocols for Forced Degradation Studies
Objective: To compare the degradation of Bruceine A, B, D, and other analogs under various stress conditions.
Methodology: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS/MS) method should be used to separate the parent compound from its degradation products.[6][7]
-
Acid Hydrolysis:
-
Prepare a solution of each bruceine analog in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of each bruceine analog.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period, with aliquots taken at various time points.
-
Neutralize each aliquot with 0.1 N hydrochloric acid and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of each bruceine analog.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period, collecting aliquots at intervals.
-
Prepare samples for HPLC analysis.
-
-
Thermal Degradation:
-
Store solid samples of each bruceine analog in a temperature-controlled oven (e.g., at 60°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
For solutions, incubate at an elevated temperature and analyze aliquots over time.
-
-
Photostability:
-
Expose solutions of each bruceine analog to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC at various time points.
-
Data Presentation
The percentage of degradation for each bruceine analog under each stress condition should be calculated and summarized in a table for easy comparison.
| Stress Condition | Time (hours) | % Degradation - Bruceine A | % Degradation - Bruceine B | % Degradation - Bruceine D |
| Acid Hydrolysis | 2 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Base Hydrolysis | 2 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Oxidative Degradation | 2 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Thermal Degradation | 24 | |||
| 48 | ||||
| Photostability | 24 | |||
| 48 |
Signaling Pathways and Stability
The stability of bruceine analogs can also be influenced by their interaction with cellular components and signaling pathways. For example, Bruceine D has been shown to modulate the PI3K/Akt signaling pathway.[8] The metabolic enzymes and cellular environment associated with this pathway could contribute to the degradation or modification of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Safety Operating Guide
Proper Disposal of Bruceine J: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of bruceine J, a quassinoid compound isolated from Brucea javanica.[1][2][3] Due to its cytotoxic properties, this compound must be handled as hazardous waste to ensure the safety of laboratory personnel and the environment.[4][5][6]
Immediate Safety and Handling Precautions
This compound, like other potent cytotoxic compounds, requires careful handling in a controlled environment to minimize exposure.[5] All operations involving powdered this compound should be conducted in a designated area, such as a containment ventilator enclosure or a glove box, to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling this compound and its waste. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Prevents skin contact and absorption. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves. | Protects skin and clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne powder. |
| Respiratory | For handling powders outside of a containment system, a NIOSH-approved respirator (e.g., N95) is required. | Prevents inhalation of hazardous particles. |
Operational Disposal Plan
The primary method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration.[7] This process ensures the complete destruction of the hazardous compound. Chemical neutralization may be a viable alternative in some cases, but specific protocols for quassinoids are not well-established.
Waste Segregation and Storage:
Proper segregation and containment of this compound waste are critical to prevent cross-contamination and ensure safe disposal.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste (e.g., contaminated PPE, vials) | Puncture-resistant, leak-proof container with a secure lid. Often color-coded purple for cytotoxic waste.[4][5] | Clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the universal biohazard symbol. Include the European Waste Catalogue (EWC) code: 18 01 08.[4] |
| Liquid Waste (e.g., solutions) | Leak-proof, shatter-resistant container compatible with the solvent used. | Clearly labeled as "Cytotoxic Liquid Waste" with the chemical composition (including solvent) and the EWC code: 18 01 08.[4] |
| Sharps Waste (e.g., needles, contaminated glassware) | Puncture-proof sharps container specifically designated for cytotoxic waste (often purple-lidded).[5] | Labeled as "Cytotoxic Sharps" with the biohazard symbol. |
Step-by-Step Disposal Procedures
-
Preparation for Disposal:
-
If this compound is in solid form, it is recommended to dissolve it in a suitable solvent within a chemical fume hood or other containment device to minimize powder dispersal. While specific solubility data for this compound is limited, a related compound, bruceine D, is soluble in DMSO.
-
Carefully collect all materials that have come into contact with this compound, including PPE, disposable labware, and cleaning materials.
-
-
Waste Containment:
-
Place all solid and liquid waste into their designated, properly labeled containers as specified in the table above.
-
Ensure all containers are securely sealed to prevent leakage.
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as containing hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the cytotoxic waste.
-
Ensure that the waste is transported in compliance with all local and national regulations for hazardous materials.
-
-
Final Disposal Method:
-
The designated disposal facility will utilize high-temperature incineration to destroy the this compound waste.
-
Experimental Protocols (General Guidance)
Due to the lack of specific chemical degradation data for this compound, a detailed, validated experimental protocol for its chemical neutralization cannot be provided. The information below is for informational purposes and is based on general principles for cytotoxic compounds. Any chemical neutralization procedure should be thoroughly validated in a controlled laboratory setting before implementation.
Potential Chemical Degradation Approaches (for research purposes only):
Some cytotoxic agents can be degraded by strong oxidizing agents. However, the efficacy and safety of these methods for quassinoids like this compound are unknown. Researchers considering chemical degradation must:
-
Conduct a thorough literature review for degradation methods applicable to quassinoids.
-
Perform small-scale tests in a controlled environment to assess the reaction's effectiveness and to identify any hazardous byproducts.
-
Utilize analytical methods such as HPLC to confirm the complete degradation of the parent compound.
-
Assess the toxicity of the resulting degradation products.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Quassinoid - Wikipedia [en.wikipedia.org]
- 2. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Bruceine J
For researchers, scientists, and drug development professionals working with Bruceine J, a quassinoid natural product with potent biological activity, adherence to strict safety and handling protocols is paramount. Due to its cytotoxic nature, as evidenced by its anti-cancer and anti-parasitic properties, proper personal protective equipment (PPE), operational procedures, and disposal methods are essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Recommended PPE includes:
-
Gloves: Double-gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended. Gloves should be changed regularly and immediately if contaminated.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves should be worn.
-
Eye and Face Protection: Safety goggles or a face shield should be used to protect against splashes.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be worn when handling the powdered form of the compound or when there is a risk of aerosolization.
All handling of this compound, particularly weighing and preparing stock solutions, should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder and contamination of the laboratory environment.[4]
Operational Plan
A clear and detailed operational plan is crucial for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the package for any damage. If the package is damaged, it should be treated as a potential spill.[4]
-
This compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C.
Preparation of Solutions
-
All equipment used for weighing and preparing solutions (e.g., spatulas, weigh boats, tubes) should be dedicated for use with cytotoxic compounds or thoroughly decontaminated after use.
-
When preparing stock solutions, use a closed system where possible to minimize the risk of spills and aerosol generation.
Spill Management
-
A spill kit specifically for cytotoxic agents should be readily available in the laboratory.
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Personnel involved in the cleanup must wear appropriate PPE.
-
The spill should be contained and cleaned up according to established protocols for cytotoxic spills. All materials used for cleanup should be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations for hazardous waste.
-
Solid Waste: Contaminated items such as gloves, gowns, weigh boats, and plasticware should be placed in a designated, leak-proof, and puncture-resistant container labeled with a cytotoxic waste symbol.[5][6] These containers are often color-coded, typically purple-lidded, for easy identification.[7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container, clearly labeled as cytotoxic waste. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.[5]
-
Final Disposal: All cytotoxic waste should be collected by a certified hazardous waste disposal service for high-temperature incineration.[7][8]
Quantitative Data
The following tables summarize the cytotoxic and anti-parasitic activities of this compound and related quassinoids, as reported in the literature.
| Compound | Cell Line / Organism | IC50 Value | Reference |
| This compound | Babesia gibsoni | 742 ng/mL | Subeki, et al., J Nat Prod. 2007 |
| Bruceine A | HT-29 (Colon Cancer) | 1.6 µg/mL | Kim, J.-A., et al., Anticancer Res. 2010 |
| HeLa (Cervical Cancer) | 0.6 µg/mL | Kim, J.-A., et al., Anticancer Res. 2010 | |
| HL-60 (Leukemia) | 0.069 µg/mL | Kim, J.-A., et al., Anticancer Res. 2010 | |
| Bruceine D | H460 (Lung Cancer) | 0.5 µmol/L (at 48h) | Tan, W., et al., Biomed Pharmacother. 2019 |
| A549 (Lung Cancer) | 0.6 µmol/L (at 48h) | Tan, W., et al., Biomed Pharmacother. 2019 | |
| PANC-1 (Pancreatic Cancer) | 2.53 µM | Lau, S.T., et al., Cancer Lett. 2009 | |
| SW 1990 (Pancreatic Cancer) | 5.21 µM | Lau, S.T., et al., Cancer Lett. 2009 | |
| Capan-1 (Pancreatic Cancer) | 1.35 µM | Lau, S.T., et al., Cancer Lett. 2009 | |
| T24 (Bladder Cancer) | 7.65 ± 1.2 µg/mL | Nandana, P.I., et al., Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Signaling Pathway Diagrams
Bruceine D, a closely related quassinoid to this compound, has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. The following diagrams illustrate two of these pathways.
Caption: Bruceine D induces apoptosis and autophagy via the ROS/MAPK signaling pathway.
Caption: Bruceine D inhibits the STAT3 signaling pathway by disrupting the Hsp70/STAT3 interaction.
References
- 1. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
